molecular formula C11H15NO3 B6343186 (2-Benzylamino-ethoxy)-acetic acid CAS No. 1257081-00-7

(2-Benzylamino-ethoxy)-acetic acid

Cat. No.: B6343186
CAS No.: 1257081-00-7
M. Wt: 209.24 g/mol
InChI Key: NJDWFKRXCVPXEK-UHFFFAOYSA-N
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Description

(2-Benzylamino-ethoxy)-acetic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Benzylamino-ethoxy)-acetic acid is 209.10519334 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Benzylamino-ethoxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Benzylamino-ethoxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(benzylamino)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)9-15-7-6-12-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWFKRXCVPXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242121
Record name Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]-
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Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257081-00-7
Record name Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257081-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2-(2-(Benzylamino)ethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Strategic Integration in Linker Chemistry and Fragment-Based Drug Design[1]

Executive Summary

In the high-precision domain of medicinal chemistry, 2-(2-(Benzylamino)ethoxy)acetic acid (CAS: 1257081-00-7) serves as a critical bifunctional building block.[1] Characterized by a secondary amine protected—or functionally modified—by a benzyl group and a terminal carboxylic acid, this molecule functions as a "short-chain" PEG mimetic (PEG1-analog).[1] Its unique architecture bridges the gap between solubility-enhancing hydrophilic linkers and hydrophobic molecular handles, making it indispensable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates where precise physicochemical tuning is required.

This guide provides an exhaustive technical analysis of its molecular weight derived from isotopic abundance, a self-validating synthetic protocol, and its application logic in modern drug discovery.[1]

Molecular Characterization & Weight Analysis

Accurate dosing and stoichiometry in organic synthesis depend on precise molecular weight calculations. For 2-(2-(Benzylamino)ethoxy)acetic acid, the presence of the benzyl ring (


) significantly alters the lipophilicity profile compared to its unsubstituted analog, AEEA.[1]
2.1 Formula and Isotopic Breakdown

Molecular Formula:



The molecular weight is calculated based on the standard atomic weights of the constituent elements.

ElementCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 151.00815.120
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Total MW 209.245
  • Monoisotopic Mass: 209.1052 Da (Critical for High-Resolution Mass Spectrometry validation).[1]

  • Physical State: Typically a viscous oil or low-melting solid; often supplied as an HCl or TFA salt, which alters the handling mass (e.g., HCl salt MW

    
     245.7  g/mol ).
    
2.2 Structural Logic Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting its dual-reactivity zones.

MolecularStructure Figure 1: Functional Segmentation of 2-(2-(Benzylamino)ethoxy)acetic Acid Benzyl Benzyl Group (Hydrophobic Handle) Amine Secondary Amine (-NH-) Nucleophilic Center Benzyl->Amine N-Alkylation Ether Ethoxy Spacer (-CH2CH2-O-CH2-) Solubility Modulator Amine->Ether Linker Acid Carboxylic Acid (-COOH) Electrophilic/Coupling Site Ether->Acid Terminal

[1]

Synthetic Methodology & Purity Validation

Expertise Note: While many commercial suppliers list this compound, in-house synthesis is often required to introduce specific isotopic labels or to avoid batch-to-batch variability in salt forms. The most robust route involves the nucleophilic substitution of a halo-ethoxy acetate with benzylamine.[1]

3.1 Synthesis Protocol: Nucleophilic Substitution Route

This protocol avoids the use of harsh oxidizing agents (like Jones reagent) often seen in older literature, favoring a direct alkylation approach that preserves the ether linkage.

Reagents:

  • Benzylamine (1.2 eq)

  • 2-(2-Chloroethoxy)acetic acid ethyl ester (1.0 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN, anhydrous)

  • Lithium Hydroxide (LiOH) for hydrolysis

Step-by-Step Workflow:

  • Alkylation:

    • Dissolve 2-(2-Chloroethoxy)acetic acid ethyl ester in anhydrous ACN.

    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add Benzylamine dropwise.

    • Reflux at 80°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Mechanism:[1][2]

      
       displacement of the chloride by the primary amine.
      
  • Work-up:

    • Cool to RT, filter off solids (

      
      /KCl).
      
    • Concentrate filtrate.[2] Partition between EtOAc and water.

    • Wash organic layer with brine, dry over

      
      , and concentrate to yield the intermediate ester.
      
  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF/Water (3:1).

    • Add LiOH (2.0 eq) and stir at RT for 4 hours.

    • Acidify carefully with 1M HCl to pH ~3–4.

    • Extract with DCM or EtOAc. (Note: The zwitterionic nature may require careful pH adjustment for optimal extraction).

  • Purification:

    • Reverse-phase Flash Chromatography (C18 column).[1]

    • Gradient: 0–40% ACN in Water (+0.1% Formic Acid).

    • Lyophilize fractions to obtain the title compound.

3.2 Synthesis Logic Diagram

SynthesisWorkflow Figure 2: Synthetic Pathway for 2-(2-(Benzylamino)ethoxy)acetic Acid Start Start: 2-(2-Chloroethoxy)acetate + Benzylamine Reaction Reaction: Reflux in ACN, K2CO3 (SN2 Substitution) Start->Reaction Intermediate Intermediate: Ethyl 2-(2-(benzylamino)ethoxy)acetate Reaction->Intermediate Hydrolysis Hydrolysis: LiOH, THF/H2O (Ester Cleavage) Intermediate->Hydrolysis Workup Workup: Acidify to pH 3-4 Extract & Lyophilize Hydrolysis->Workup Product Final Product: 2-(2-(Benzylamino)ethoxy)acetic acid (>95% Purity) Workup->Product

[1]

Applications in Drug Development[3][4][5][6]

The structural utility of 2-(2-(Benzylamino)ethoxy)acetic acid lies in its ability to act as a tunable spacer .[1]

4.1 PROTAC Linker Design

In PROTAC development, the linker length and composition determine the ternary complex stability (Target-Linker-E3 Ligase).[1]

  • Hydrophobicity Tuning: Unlike pure PEG chains, which are highly hydrophilic, the benzyl group introduces a hydrophobic element. This can improve cell permeability (logP modulation) and facilitate interactions with hydrophobic pockets on the E3 ligase surface.

  • Rigidity: The benzyl amine adds a degree of steric constraint compared to a linear hexyl chain.

4.2 Fragment-Based Drug Discovery (FBDD)

The compound serves as a "capped" linker fragment.[1]

  • Secondary Amine Handle: The secondary amine is nucleophilic but can be further functionalized (e.g., reductive amination or acylation) to branch out the molecule.

  • Carboxylic Acid Handle: Ready for amide coupling to warheads or E3 ligands (e.g., Thalidomide or VHL ligands).

Handling, Stability, and Storage[7]

To maintain scientific integrity in experimental workflows, strictly adhere to these handling protocols:

  • Hygroscopicity: As an amino acid derivative with ether linkages, the free acid can be hygroscopic. Store in a desiccator.

  • Salt Forms: If purchased or synthesized as an HCl salt, the molecular weight must be adjusted (

    
    ). The salt form is generally more stable and free-flowing.[1]
    
  • Storage: -20°C is recommended for long-term storage to prevent slow oxidation of the secondary amine or ether cleavage over years.

  • Solubility: Soluble in water (pH dependent), DMSO, and Methanol. Sparingly soluble in non-polar solvents like Hexanes.

References
  • PubChem. (2025).[3][4] Compound Summary: 2-(2-aminoethoxy)acetic acid (Structural Analog Reference).[2][5][][7] National Library of Medicine. [Link]

Sources

Introduction to N-Benzyl-AEEA and Structural Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Benzyl-AEEA: A Strategic Chemical Building Block for Advanced Bioconjugation and Therapeutics

Executive Summary In the rapidly evolving landscape of bioconjugation, targeted protein degradation, and peptide therapeutics, the selection of an optimal linker is as critical as the pharmacophore itself. N-benzyl-AEEA (N-benzyl-aminoethoxyethoxyacetic acid) represents a highly specialized, orthogonally protected mini-PEG linker. By bridging the hydrophilicity of an AEEA core with the robust orthogonality and lipophilicity of an N-benzyl group, this building block enables the synthesis of complex, branched molecular architectures. This whitepaper provides an in-depth technical analysis of N-benzyl-AEEA, detailing its structural dynamics, mechanistic role in drug design, and field-proven experimental protocols for its integration.

The core of N-benzyl-AEEA is 8-amino-3,6-dioxaoctanoic acid (AEEA), widely recognized as a PEG2-acetic acid or mini-PEG linker. AEEA is a flexible, hydrophilic spacer that significantly enhances the solubility of hydrophobic payloads while minimizing steric hindrance between conjugated domains[1].

The addition of the N-benzyl (Bn) modification to the terminal amine serves a dual purpose:

  • Absolute Orthogonality: Unlike standard Fmoc or Boc protecting groups, the N-benzyl group is completely stable to both the harsh acidic conditions (e.g., trifluoroacetic acid) and basic conditions (e.g., piperidine) used in standard Solid-Phase Peptide Synthesis (SPPS).

  • Lipophilic Tuning: In certain therapeutic applications, the benzyl group is retained permanently to tune the hydrodynamic radius and lipophilicity of the conjugate, influencing membrane permeability and protein binding kinetics.

Mechanistic Role in Drug Design

Peptide Therapeutics (GLP-1 Agonists)

AEEA linkers are foundational in the design of modern peptide therapeutics. For instance, in GLP-1 receptor agonists like semaglutide, AEEA acts as a flexible hydrophilic bridge linking the peptide backbone to a fatty acid chain[1]. This modification promotes reversible binding to human serum albumin (HSA), increasing the hydrodynamic radius, delaying renal clearance, and extending the drug's half-life[1]. The N-benzyl variant allows chemists to synthesize highly branched peptide structures where the AEEA terminal amine must remain masked during the sequential coupling of other amino acids.

PROTACs and Antibody-Drug Conjugates (ADCs)

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs, AEEA-based linkers are utilized to maintain precise spatial orientation between the target-binding ligand and the E3 ubiquitin ligase ligand[2][3]. The N-benzyl-AEEA building block is particularly valuable here; it can be coupled to a target ligand, carried through multiple harsh synthetic steps, and subsequently deprotected via mild catalytic hydrogenolysis[4] to expose the amine for the final coupling to the E3 ligase ligand.

G A Target Ligand (e.g., Kinase Inhibitor) B N-benzyl-AEEA Linker (Coupling via HATU/DIPEA) A->B Amidation C Intermediate Conjugate (N-benzyl protected) B->C Yield >90% D Catalytic Hydrogenolysis (Pd/C, H2) C->D Deprotection E Free Amine-AEEA-Ligand D->E Orthogonal Cleavage G Final PROTAC Molecule E->G Final Coupling F E3 Ligase Ligand (e.g., Thalidomide derivative) F->G Amidation

PROTAC synthesis workflow utilizing N-benzyl-AEEA as an orthogonally protected linker.

Physicochemical Profiling

Understanding the quantitative metrics of the N-benzyl-AEEA building block is essential for calculating stoichiometry and predicting chromatographic behavior during purification.

Table 1: Physicochemical Properties of N-benzyl-AEEA

PropertyValue
Nomenclature N-benzyl-2-[2-(2-aminoethoxy)ethoxy]acetic acid
Core Linker CAS 134978-97-5 (Unprotected AEEA)[5]
Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
Linker Type Hydrophilic PEG2 (Mini-PEG)
Protecting Group N-Benzyl (Bn)

Experimental Protocols: Synthesis & Integration Workflows

As a Senior Application Scientist, I emphasize that successful bioconjugation relies on understanding the causality behind the reagents chosen. The following protocols form a self-validating system for integrating N-benzyl-AEEA.

Protocol 1: Solid-Phase Amide Coupling of N-benzyl-AEEA

Causality: PEG-based amino acids can exhibit sluggish coupling kinetics due to the high entropic flexibility of the PEG backbone and potential oxygen-cation coordination. Therefore, HATU is selected over standard carbodiimides (like DIC) because it rapidly forms a highly reactive HOAt ester, overcoming steric hindrance and driving the amidation to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (containing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of N-benzyl-AEEA and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove unreacted reagents.

Protocol 2: Catalytic Hydrogenolysis (Deprotection) of the N-Benzyl Group

Causality: The N-benzyl group is impervious to TFA and piperidine. Its removal strictly requires catalytic hydrogenolysis. The mechanism relies on the heterogeneous Palladium on Carbon (Pd/C) catalyst providing an active surface where molecular hydrogen undergoes dissociative chemisorption to form palladium hydride species[4]. The benzylic C-N bond is subsequently cleaved by these active hydrogen species, yielding the primary amine and volatile toluene as the only byproduct[4].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the N-benzyl-protected intermediate (1.0 mmol) in 10-20 mL of anhydrous methanol or ethanol in a round-bottom flask[4].

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution[4]. Safety Note: Pd/C is highly pyrophoric when dry; handle under an inert atmosphere.

  • Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure a strictly inert, H2-rich atmosphere[4].

  • Reaction: Stir the suspension vigorously at room temperature for 4-12 hours. Monitor the complete consumption of the starting material via LC-MS[4].

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol[4].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected free amine-AEEA conjugate[4].

Comparative Linker Analysis

To justify the selection of N-benzyl-AEEA over other commercially available linkers, it is crucial to compare their stability profiles.

Table 2: Comparative Linker Matrix

Linker VariantBase Stability (e.g., Piperidine)Acid Stability (e.g., TFA)Deprotection MethodPrimary Application
Fmoc-AEEA LabileStable20% Piperidine in DMFStandard linear SPPS
Boc-AEEA StableLabile95% TFAOrthogonal SPPS
N-benzyl-AEEA Highly Stable Highly Stable Pd/C, H2 (Hydrogenolysis) [4]Complex branching, late-stage functionalization
Alkyl Linkers StableStableN/A (Non-cleavable)Hydrophobic spacing

References

  • Google Patents.

Sources

The Strategic Implementation of Benzyl-Protected Amino-PEG2-Acetic Acid Derivatives in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Peptide Synthesis

Executive Summary & Chemical Rationale

The development of next-generation therapeutics, particularly PROTACs and ADCs, relies heavily on the precise spatial arrangement of molecular payloads. The heterobifunctional linker Amino-PEG2-acetic acid (AEEA) —comprising a short polyethylene glycol (PEG) spacer flanked by an amine and a carboxylic acid—has emerged as a structural cornerstone in these modalities[1].

However, the simultaneous presence of nucleophilic (amine) and electrophilic (carboxylic acid) termini necessitates rigorous protection strategies to prevent unwanted polymerization during multi-step synthesis. Enter the Benzyl (Bn) and Carboxybenzyl (Cbz/Z) protecting groups .

The Causality of Protection: Why Benzyl/Cbz?

In synthetic chemistry, the choice of a protecting group is dictated by orthogonality. While Boc (tert-butyloxycarbonyl) requires harsh acidic conditions (e.g., TFA) for removal, and Fmoc (fluorenylmethyloxycarbonyl) requires basic conditions (e.g., piperidine), the 2 that is stable across a wide pH range[2].

The causality behind selecting Cbz-NH-PEG2-CH2COOH (CAS: 165454-06-8) lies in its deprotection mechanism: catalytic hydrogenolysis [3]. This process is exceptionally mild, selectively cleaving the Cbz group without disturbing delicate ester, amide, or glycosidic bonds present in complex biological payloads.

Quantitative Data: Physicochemical Properties

Understanding the exact specifications of these linkers is critical for calculating stoichiometric equivalents during bioconjugation. Below is a comparative summary of key AEEA derivatives utilized in drug discovery[1][4][5].

Chemical DerivativeCAS NumberMolecular FormulaMolecular WeightPrimary Synthetic Application
Amino-PEG2-acetic acid 1C₆H₁₃NO₄163.17 g/mol Unprotected heterobifunctional core[1]
Cbz-NH-PEG2-CH2COOH 5C₁₄H₁₉NO₆297.30 g/mol Amine-protected PROTAC/ADC linker[5]
Fmoc-NH-PEG2-CH2COOH 4C₂₁H₂₃NO₆385.41 g/mol Base-labile alternative linker[4]

Workflow & Mechanistic Pathways

PROTAC Synthesis Using Cbz-Protected PEG2

The synthesis of a PROTAC requires linking a Protein of Interest (POI) ligand to an E3 ligase ligand. Using a Cbz-protected PEG2 linker allows for the sequential, controlled attachment of these two distinct entities, preventing homodimerization.

Workflow N1 Cbz-NH-PEG2-COOH (Protected Linker) N2 Amide Coupling (HATU, DIPEA) N1->N2 N3 Cbz-PEG2-Ligand Intermediate N2->N3 N4 Catalytic Hydrogenolysis (Pd/C, H2) N3->N4 Deprotection N5 NH2-PEG2-Ligand (Active Amine) N4->N5 N6 Target Conjugation (POI Binder) N5->N6 N7 Assembled PROTAC N6->N7 Final Assembly

Caption: Conceptual workflow for PROTAC synthesis using a Cbz-protected PEG2 linker.

Intracellular Processing (Targeted Protein Degradation)

Once the PROTAC is fully assembled and introduced into the cellular environment, the PEG2 spacer provides the exact physicochemical flexibility needed to bridge the E3 ligase and the target protein without inducing steric clash[6].

UPS_Pathway P1 PROTAC Molecule (PEG2 Linker) P2 Ternary Complex (POI - PROTAC - E3) P1->P2 Cell Entry & Binding P3 Polyubiquitination of POI P2->P3 E2 Ligase Activity P4 Proteasome Recognition P3->P4 Ub-Chain Binding P5 Target Protein Degradation P4->P5 Cleavage

Caption: Mechanism of targeted protein degradation mediated by PEG2-linked PROTACs.

Experimental Protocols: A Self-Validating System

The following protocols detail the protection and subsequent deprotection of the AEEA linker. The deprotection step is specifically designed as a self-validating system : the reaction's progress can be visually and chemically confirmed by the cessation of gas evolution and the volatility of all byproducts, leaving a pure product that often requires no chromatographic purification.

Protocol A: Synthesis of Cbz-NH-PEG2-CH2COOH (Amine Protection)

Objective: Selectively protect the primary amine of Amino-PEG2-acetic acid.

  • Preparation: Dissolve 1.0 equivalent of (CAS: 134978-97-5) in a 1:1 mixture of THF and 1M aqueous NaHCO₃[].

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-NH-PEG2-CH2COOH.

Protocol B: Catalytic Hydrogenolysis (Orthogonal Deprotection)

Objective: Remove the Cbz group post-conjugation without cleaving payload esters or amides.

  • System Setup: Dissolve the Cbz-protected intermediate in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approximately 10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with Argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Self-Validating Reaction: Stir vigorously at room temperature. The reaction generates toluene and carbon dioxide (CO₂). The continuous consumption of H₂ and evolution of CO₂ drive the reaction forward. Completion is typically achieved within 2-4 hours and can be confirmed via LC-MS[2].

  • Purification: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Because the byproducts (toluene and CO₂) are highly volatile, the resulting residue is the pure, deprotected amine, ready for the final conjugation step[2].

Conclusion

The integration of benzyl-protected amino-PEG2-acetic acid derivatives represents a masterclass in synthetic strategy. By leveraging the robust stability of the Cbz group during aggressive coupling cycles and its highly orthogonal, self-clearing removal via hydrogenolysis, researchers can construct highly complex, multi-functional bioconjugates with unprecedented efficiency and yield. Whether bridging an antibody to a cytotoxic payload or linking an E3 ligase to a pathogenic target protein, the Cbz-PEG2-acid linker remains an indispensable tool in the modern medicinal chemist's arsenal.

References

  • UK Chemical Suppliers. "Acetic Acid UK Suppliers".[Link]

Sources

Navigating the Solubility Paradox: Aqueous vs. DMSO Solvation Dynamics of Amphoteric Linkers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on (2-Benzylamino-ethoxy)-acetic Acid for Drug Development Professionals

Executive Summary

In early-stage drug discovery and linkerology (such as PROTAC or peptidomimetic development), the solubility profile of amphoteric building blocks dictates their utility. (2-Benzylamino-ethoxy)-acetic acid is a prime example of a highly functionalized, zwitterionic intermediate. Because it possesses both a basic secondary amine and an acidic carboxylic acid, its solvation dynamics are highly complex.

As a Senior Application Scientist, I frequently observe research programs derailed by a fundamental misunderstanding of how such molecules behave when transitioning from organic storage solvents to aqueous assay buffers. This whitepaper deconstructs the physicochemical causality behind the solubility of (2-Benzylamino-ethoxy)-acetic acid, contrasts its behavior in water versus Dimethyl Sulfoxide (DMSO), and provides self-validating experimental protocols to accurately map its solubility limits.

Structural Causality: The Physicochemical Profile

To predict solubility, we must first deconstruct the molecular architecture of (2-Benzylamino-ethoxy)-acetic acid. The molecule is defined by four distinct functional domains:

  • Benzyl Ring: Imparts significant lipophilicity (hydrophobic character), driving up the partition coefficient (LogP) and favoring solubility in organic solvents.

  • Secondary Amine: A basic center with an estimated

    
     of ~8.8.
    
  • Carboxylic Acid: An acidic center with an estimated

    
     of ~3.5.
    
  • Ether Linkage: Provides structural flexibility and acts as a hydrogen-bond acceptor, moderately enhancing aqueous interaction.

The Zwitterionic Trap

Because the molecule contains both acidic and basic groups, it behaves as an ampholyte. At physiological pH (pH 7.4), the carboxylic acid is deprotonated (anionic) and the secondary amine is protonated (cationic). The molecule exists predominantly as a zwitterion .

The isoelectric point (pI)—the pH at which the net charge is exactly zero—is approximately 6.15. At this pH, the molecule experiences maximum intramolecular ionic interaction and minimum net hydration by water, resulting in a distinct "U-shaped" solubility curve where aqueous solubility is at its absolute lowest.

Ionization LowPH Low pH (< 3.5) Cationic Form High Aqueous Solubility MidPH Physiological pH (~6.15) Zwitterionic Form (pI) Lowest Aqueous Solubility LowPH->MidPH Deprotonate Acid (pKa ~3.5) MidPH->LowPH Protonate Acid HighPH High pH (> 8.8) Anionic Form High Aqueous Solubility MidPH->HighPH Deprotonate Amine (pKa ~8.8) HighPH->MidPH Protonate Amine

Figure 1: pH-dependent ionization states dictating aqueous solubility.

Solvation Dynamics: Water vs. DMSO

Aqueous Solubility: A Thermodynamic Balancing Act

In purely aqueous environments, the solubility of (2-Benzylamino-ethoxy)-acetic acid is strictly governed by pH. If an assay is run at pH 2.0 (e.g., simulated gastric fluid), the molecule is fully cationic and highly soluble[1]. However, in standard phosphate-buffered saline (PBS) at pH 7.4, the molecule is near its pI. The hydrophobic benzyl group further penalizes aqueous integration, meaning thermodynamic solubility in neutral buffers is often surprisingly low for a molecule with three polar heteroatoms.

DMSO Solubility and the "DMSO Crash"

DMSO is a polar aprotic solvent. It is exceptional at solvating the uncharged, lipophilic benzyl domain while stabilizing the polar heteroatoms through dipole interactions[2]. Consequently, (2-Benzylamino-ethoxy)-acetic acid is highly soluble in 100% DMSO, easily allowing for the preparation of 50 mM stock solutions[1].

However, this creates a dangerous kinetic trap known as the "DMSO Crash" [3]. When a highly concentrated DMSO stock is spiked into an aqueous biological assay (e.g., reducing the DMSO concentration to ≤ 2%), the local dielectric constant of the solvent drops instantly[4]. The compound is suddenly forced into a water-dominated environment at a pH where it exists as a poorly soluble zwitterion. If the final concentration exceeds the aqueous thermodynamic limit, the compound rapidly precipitates out of solution[3]. This precipitation can be immediate (visible cloudiness) or delayed (micro-crystals forming over hours), leading to false negatives in biological screens[2].

Quantitative Data Summaries

Table 1: Predicted Physicochemical & Solubility Metrics

ParameterEstimated ValueImpact on Solvation
Molecular Weight 209.24 g/mol Small size favors rapid dissolution kinetics.
LogP (Predicted) ~1.2Moderate lipophilicity; favors DMSO over water.

(Acid / Amine)
~3.5 / ~8.8Dictates the pH-dependent ionization state.
Isoelectric Point (pI) ~6.15Minimum aqueous solubility occurs near this pH.
H-Bond Donors/Acceptors 2 / 4Facilitates hydration, but can cause strong crystal lattice energies.

Table 2: Troubleshooting the "DMSO Crash"[2]

ObservationCausalityMitigation Strategy
Immediate Cloudiness Rapid solvent shift; local supersaturation exceeds kinetic limit.Perform serial dilutions in pre-warmed media; add stock dropwise while vortexing.
Delayed Precipitation Slow nucleation of the zwitterionic crystal lattice over time.Lower the final compound concentration; evaluate solubility via a 24h thermodynamic assay.

Experimental Methodologies: Self-Validating Protocols

To accurately profile this compound, researchers must employ two distinct workflows: Kinetic and Thermodynamic solubility assays[4].

Workflow Start Solubility Profiling Strategy Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo PrepK 10-50 mM DMSO Stock Kinetic->PrepK PrepT Solid Powder (Excess) Thermo->PrepT AssayK Dilute into Aqueous Buffer (Solvent Shift) PrepK->AssayK AssayT Incubate in Buffer (Shake-Flask, 24-72h) PrepT->AssayT ReadK Nephelometry / LC-MS Detect 'DMSO Crash' AssayK->ReadK ReadT Filter & HPLC-UV/MS Equilibrium Concentration AssayT->ReadT

Figure 2: Kinetic vs. thermodynamic solubility assay workflows.

Protocol A: Kinetic Solubility via Solvent Shift (Nephelometry)

Objective: Determine the maximum soluble concentration upon dilution from a DMSO stock, mimicking biological assay conditions[5],[6].

  • Stock Preparation: Prepare a 50 mM stock solution of (2-Benzylamino-ethoxy)-acetic acid in anhydrous, high-purity DMSO[1].

  • Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Ensure the final DMSO concentration remains constant across all wells (strictly ≤ 2%)[4].

  • Incubation: Seal the microplate and shake at room temperature for exactly 2 hours[5]. (Causality: A 2-hour window captures the metastable supersaturated state before complete thermodynamic precipitation occurs, accurately reflecting the timeframe of many biochemical assays).

  • Detection: Measure light scattering at 620 nm using a laser nephelometer or microplate reader[5]. The concentration at which scattering sharply increases marks the onset of the "DMSO crash"[3].

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility of the crystalline solid in an aqueous environment[4].

  • Preparation: Add 3–5 mg of solid, crystalline (2-Benzylamino-ethoxy)-acetic acid to a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS, pH 7.4). Ensure excess solid remains visible to guarantee a saturated solution[1].

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 25°C for 24 to 72 hours[1]. (Causality: Zwitterions often have strong intermolecular lattice energies. Extended incubation ensures the crystalline lattice is fully disrupted and true thermodynamic equilibrium is reached).

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved particulates[5].

  • Quantification: Dilute the clear supernatant appropriately with mobile phase and quantify the dissolved compound concentration using HPLC-UV or LC-MS/MS against a standard calibration curve[1],[4].

Conclusion & Best Practices

For amphoteric linkers like (2-Benzylamino-ethoxy)-acetic acid, relying solely on visual clarity in a DMSO stock is a dangerous oversight. The transition from a polar aprotic solvent to an aqueous buffer near the compound's isoelectric point almost guarantees a reduction in solubility, risking a "DMSO crash."

To ensure scientific integrity in your assays:

  • Always measure kinetic solubility in the exact buffer and pH of your final biological assay.

  • Keep final DMSO concentrations below 2% to prevent solvent-induced artifacts[4].

  • Use thermodynamic shake-flask data to guide late-stage formulation, as kinetic solubility overestimates the true equilibrium capacity of the drug[7].

References

Sources

Methodological & Application

Application Note: Engineering PROTACs with (2-Benzylamino-ethoxy)-acetic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are bivalent small molecules that hijack the ubiquitin-proteasome system (UPS) to induce the targeted degradation of disease-causing proteins. Fundamentally, PROTACs are composed of a moiety that binds an E3 ligase joined by a flexible linker to a moiety that specifically binds the target protein ([1]).

While standard polyethylene glycol (PEG) chains are ubiquitous in PROTAC design, they often suffer from excessive conformational flexibility and high polar surface area (PSA), which can hinder cellular permeability and incur high entropic penalties during binding. (2-Benzylamino-ethoxy)-acetic acid is a specialized, heterobifunctional PEG1-derivative featuring a carboxylic acid and a sterically hindered N-benzyl secondary amine.

  • Thermodynamic Pre-organization: Upon coupling, the N-benzyl amine forms a bulky tertiary amide. This steric bulk restricts the dihedral angles of the PEG backbone, lowering the entropic cost of ternary complex formation.

  • Pharmacokinetic Shielding: The lipophilic benzyl ring masks the polarity of the linker backbone, significantly improving passive membrane permeability—a critical bottleneck in PROTAC drug development.

UPS_Pathway PROTAC PROTAC Molecule (Linker + Ligands) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Recruits Target Protein of Interest (POI) Target->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity-induced transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

PROTAC-mediated ternary complex formation and UPS degradation pathway.

Physicochemical Profiling

The length and composition of the linker play a key role in protein degradation potencies ([2]). The table below summarizes the quantitative physicochemical data of (2-Benzylamino-ethoxy)-acetic acid and its implications for rational drug design.

PropertyValueImplication for PROTAC Design
Chemical Formula

Provides a highly compact, low-molecular-weight hinge (PEG1 equivalence).
Molecular Weight 209.24 g/mol Keeps the overall PROTAC MW within acceptable limits (typically <1000 Da).
LogP Contribution ~1.5 - 2.0Enhances lipophilicity compared to naked PEG chains, aiding cell permeability.
H-Bond Donors 2 (Acid OH, Amine NH)Amine NH is consumed upon conjugation, reducing polar surface area (PSA).
H-Bond Acceptors 4Maintains sufficient aqueous solubility for downstream formulation.
Reactivity HeterobifunctionalEnables orthogonal, directional coupling without the need for symmetric protection.

Experimental Workflows & Protocols

N-Benzyl-N-bis(PEG3-acid) and related N-benzyl linkers are highly effective PEG-based PROTAC linkers used in advanced syntheses ([3]). The following protocol details the orthogonal assembly of a PROTAC using (2-Benzylamino-ethoxy)-acetic acid.

Protocol: Directional Assembly of a Rigidified PROTAC

Note: This workflow utilizes the carboxylic acid first, followed by the sterically hindered secondary amine, to prevent self-polymerization.

Step 1: C-Terminus Activation and E3 Ligase Conjugation

  • Objective: Couple the acetic acid tail to a primary amine on the E3 ligase ligand (e.g., a Pomalidomide derivative).

  • Causality & Reagent Choice: We prioritize HATU over EDC/NHS. PEG-acids can undergo sluggish activation; HATU provides superior kinetics via a highly reactive 7-azabenzotriazole ester intermediate, minimizing epimerization or degradation of the linker. DIPEA is utilized as a non-nucleophilic base to maintain the basic pH required for the amine to attack.

  • Procedure:

    • Dissolve (2-Benzylamino-ethoxy)-acetic acid (1.0 eq) and the E3 ligase ligand-amine (1.05 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise.

    • Stir under an inert

      
       atmosphere for 2 hours.
      
  • Self-Validating System: Draw a 5 µL aliquot, quench with 50 µL of methanol, and analyze via LC-MS. The expected mass shift should correspond to the methyl ester of the intermediate. If the free acid persists, the basicity of the reaction mixture is insufficient, and an additional 1.0 eq of DIPEA must be titrated.

Step 2: N-Terminus Acylation (Target Ligand Conjugation)

  • Objective: Couple the N-benzyl secondary amine to a carboxylic acid on the Target Protein Ligand.

  • Causality & Reagent Choice: The N-benzyl amine is highly sterically hindered. Standard coupling agents (like HATU or PyBOP) will often fail or proceed with unacceptable yields, leading to unreactive guanidinium byproducts. Therefore, we switch to PyAOP or COMU , which are specifically designed to overcome the steric bulk of secondary amines.

  • Procedure:

    • In a separate vial, dissolve the Target Ligand-COOH (1.2 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) and COMU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

    • Transfer this activated solution dropwise to the purified intermediate from Step 1.

    • Heat the reaction to 40°C to overcome the activation energy barrier of the hindered amine, stirring for 12-16 hours.

    • Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Start (2-Benzylamino-ethoxy) -acetic acid Step1 C-Terminus Activation (HATU/DIPEA) Start->Step1 Step2 Amidation with E3 Ligand Step1->Step2 Step3 N-Terminus Acylation (Target Ligand) Step2->Step3 Purification HPLC Purification & LC-MS QC Step3->Purification Final Purified PROTAC Purification->Final

Step-by-step synthetic workflow for PROTAC assembly using the bifunctional linker.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized PROTAC, rigorous analytical validation is required:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final PROTAC. The formation of the tertiary N-benzyl amide must show the precise loss of

    
     (18.01 Da) from the theoretical combined mass of the fragments.
    
  • NMR Spectroscopy:

    
    -NMR should confirm the presence of the benzyl aromatic protons (multiplet at ~7.2-7.4 ppm) and the disappearance of the secondary amine proton. Due to the restricted rotation around the newly formed tertiary amide bond, the PEG backbone protons may appear as complex multiplets (rotamers) at room temperature. Variable-temperature (VT) NMR at 80°C can be used to coalesce these peaks and validate structural purity.
    

References

  • ACS Publications. "Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4". Journal of Medicinal Chemistry.[Link]

  • Bai, L., et al. "Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein". PMC. [Link]

Sources

Application Note: Synthesis and Application of Heterobifunctional Linkers Derived from Benzylamino-PEG Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Heterobifunctional linkers are indispensable tools in modern drug development, materials science, and diagnostics, serving as molecular bridges to connect distinct chemical entities with precision and control.[1][2][3] Their design, particularly the integration of Polyethylene Glycol (PEG) chains, has been a pivotal advancement. PEGylation, the process of incorporating PEG, confers numerous advantages to bioconjugates, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[4][5][6] This is especially critical in the field of Antibody-Drug Conjugates (ADCs), where the linker's properties directly influence the stability, solubility, and efficacy of the final therapeutic.[]

This guide provides an in-depth exploration of Benzylamino-PEG-Acid, a highly versatile starting material for the synthesis of bespoke heterobifunctional linkers. Its structure, featuring a benzyl-protected amine at one terminus and a carboxylic acid at the other, allows for a controlled, stepwise modification strategy. This orthogonal reactivity is the cornerstone of its utility, preventing the formation of undesirable homodimers and enabling the creation of well-defined, highly pure linkers.[8] We will detail the core chemical principles, provide validated, step-by-step synthesis protocols for creating amine-reactive and thiol-reactive linkers, and discuss their application in bioconjugation workflows.

Core Principles: The Strategic Advantage of Benzylamino-PEG Acid

The efficacy of Benzylamino-PEG-Acid as a linker precursor is rooted in its inherent chemical orthogonality. The two terminal groups—a carboxylic acid and a benzyl-protected amine—possess distinct reactivities that can be addressed sequentially.

  • The Carboxylic Acid Terminus: This group serves as the initial "handle" for modification. It can be readily activated to react with a variety of nucleophiles, most commonly amines, to form highly stable amide bonds.[9] The most prevalent activation method involves carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[10][11]

  • The Benzyl-Protected Amine Terminus: The benzyl group serves as a robust protecting group for the primary amine. It is stable under the conditions required for carboxylic acid activation and amide bond formation. Once the first functional group has been installed at the carboxylic acid terminus, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst). This reveals the primary amine, which is then available for a second, distinct chemical transformation.

This stepwise approach, illustrated below, is fundamental to creating heterobifunctional molecules with defined end-group functionalities, a critical requirement for producing homogenous bioconjugates.

G cluster_0 Sequential Synthesis Workflow Start Benzylamino-PEG-Acid Step1 Step 1: Activate & React Carboxylic Acid Terminus Start->Step1 e.g., EDC, NHS, + Molecule 'X' Intermediate Intermediate: Benzylamino-PEG-Linker-X Step1->Intermediate Step2 Step 2: Deprotect Amine (Remove Benzyl Group) Intermediate->Step2 H₂, Pd/C Final Final Heterobifunctional Linker: Amine-PEG-Linker-X Step2->Final

Diagram 1: Conceptual workflow for the sequential synthesis of a heterobifunctional linker.

Protocol 1: Synthesis of an Amine-Reactive Linker (Benzylamino-PEGn-NHS Ester)

This protocol details the conversion of the carboxylic acid terminus of Benzylamino-PEG-Acid into an N-hydroxysuccinimide (NHS) ester. The resulting linker is primed to react specifically with primary amines on biomolecules, such as the lysine residues of an antibody, to form a stable amide bond.[]

Synthesis Workflow

G reagents Reagents: - Benzylamino-PEG-Acid - EDC - NHS - Anhydrous DCM/DMF reaction Activation Benzylamino-PEG-Acid is dissolved in anhydrous solvent. EDC and NHS are added sequentially. The carbodiimide (EDC) activates the carboxylic acid, which is then trapped by NHS to form the semi-stable NHS ester. Reaction The mixture is stirred at room temperature for 1-4 hours. Progress is monitored by TLC or LC-MS. reagents->reaction:f0 workup Purification The reaction is quenched and washed to remove urea byproduct and excess reagents. The final product is purified via flash column chromatography. Characterization Structure and purity are confirmed by ¹H NMR and Mass Spectrometry. reaction:f1->workup:f0 product Product: Benzylamino-PEGn-NHS Ester workup:f1->product

Diagram 2: Workflow for synthesizing an amine-reactive Benzylamino-PEG-NHS ester.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Benzylamino-PEGn-Acid (n=4, 8, 12)≥95%JenKem TechnologyStore desiccated at -20°C.[1]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Synthesis GradeSigma-AldrichStore desiccated at -20°C.
NHS (N-hydroxysuccinimide)Synthesis GradeThermo FisherStore desiccated at room temperature.
Dichloromethane (DCM), Anhydrous≥99.8%Acros OrganicsUse a freshly opened bottle or dry over molecular sieves.
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%Sigma-AldrichAlternative solvent to DCM.[13]
Diisopropylethylamine (DIPEA)Synthesis GradeOptional, for certain substrates.
Ethyl Acetate, HexanesHPLC GradeFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFor aqueous workup.
BrineSaturated NaCl solutionFor aqueous workup.
Detailed Experimental Protocol
  • Preparation: Equilibrate the Benzylamino-PEG-Acid reagent to room temperature before opening the vial to prevent moisture condensation.[10]

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Benzylamino-PEG-Acid (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). The reaction should be clear initially. The formation of a urea byproduct from EDC may cause the solution to become cloudy over time.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2x), and finally with brine (1x). This removes the water-soluble EDC-urea byproduct and unreacted NHS.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified Benzylamino-PEGn-NHS ester by ¹H NMR and verify the mass by LC-MS. The product should be stored under an inert atmosphere at -20°C.

Protocol 2: Synthesis of a Thiol-Reactive Linker (Amine-PEGn-Maleimide)

This two-stage protocol first involves coupling the carboxylic acid terminus with an amine-containing maleimide moiety, followed by the deprotection of the benzylamino group to yield the final heterobifunctional linker. The resulting Amine-PEG-Maleimide can be conjugated to a carboxyl-containing drug via its amine and to a thiol-containing protein (e.g., cysteine) via its maleimide group.[8][]

Synthesis Workflow

G cluster_0 Part A: Amide Coupling cluster_1 Part B: Deprotection StartA Benzylamino-PEG-Acid Step1A 1. Activate with EDC/NHS 2. Add N-(2-aminoethyl)maleimide StartA->Step1A Intermediate Benzylamino-PEG-Maleimide Step1A->Intermediate Step2B Hydrogenolysis (H₂, 10% Pd/C) Intermediate->Step2B Final Amine-PEG-Maleimide Step2B->Final

Diagram 3: Two-part workflow for synthesizing a thiol-reactive Amine-PEG-Maleimide linker.

Detailed Protocol (Part A: Amide Coupling)
  • Activation: Following Protocol 1, steps 1-4 , activate Benzylamino-PEG-Acid (1.0 eq) with EDC·HCl (1.2 eq) and NHS (1.2 eq) in anhydrous DCM.

  • Coupling: After stirring for 15-30 minutes to form the active NHS ester, add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM to the reaction flask. The DIPEA is crucial to neutralize the salt and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction for consumption of the NHS-ester intermediate by TLC or LC-MS.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1, step 5 . Purify the crude product (Benzylamino-PEG-Maleimide) by flash column chromatography to remove unreacted starting materials and byproducts.

Detailed Protocol (Part B: Benzyl Group Deprotection)

Causality Note: This step uses catalytic hydrogenolysis. Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the C-N benzyl bond by reacting it with hydrogen gas, releasing the free amine and toluene as a byproduct.

  • Preparation: Dissolve the purified Benzylamino-PEG-Maleimide intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 10% by weight of the starting material).

    • Safety Precaution: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care in a well-ventilated fume hood.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas (or use a hydrogen-filled balloon) and stir the suspension vigorously at room temperature under a positive pressure of H₂ for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol/ethanol) to ensure complete recovery of the product.

  • Finalization: Concentrate the filtrate under reduced pressure to yield the final product, Amine-PEGn-Maleimide. Characterize by NMR and MS. The product is often obtained as a salt (e.g., HCl or TFA salt) depending on the workup conditions and should be stored desiccated at -20°C.

Application: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The heterobifunctional linkers synthesized are key components in constructing ADCs.[][15] The Amine-PEG-Maleimide linker, for example, can be used in a two-step conjugation to link a cytotoxic drug to a monoclonal antibody.

  • Drug-Linker Conjugation: The free amine on the Amine-PEG-Maleimide linker is coupled to an activated carboxylic acid on a cytotoxic drug payload, forming a stable amide bond.

  • Antibody-Conjugate Formation: The maleimide group on the purified Drug-Linker construct is then reacted with a free thiol group on the antibody. These thiols are typically generated by the selective reduction of interchain disulfide bonds on the antibody, ensuring a degree of site-selectivity.

G Drug Cytotoxic Drug (with -COOH) Step1 Amide Bond Formation (EDC/NHS Chemistry) Drug->Step1 Linker Amine-PEG-Maleimide Linker->Step1 Antibody Monoclonal Antibody (with reduced -SH) Step2 Thiol-Maleimide Michael Addition Antibody->Step2 Step1->Step2 Drug-Linker Intermediate ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC

Diagram 4: Conceptual workflow for creating an Antibody-Drug Conjugate (ADC).

Conclusion

Benzylamino-PEG-Acid stands out as a premier foundational reagent for the rational design and synthesis of advanced heterobifunctional linkers. The orthogonal protecting group strategy enables controlled, sequential modifications, leading to high-purity linkers with tailored functionalities. The protocols described herein for creating amine-reactive and thiol-reactive linkers provide a robust framework for researchers in drug development, proteomics, and materials science. The ability to precisely control linker length and functionality is paramount to optimizing the performance of complex bioconjugates, ultimately advancing the development of next-generation therapeutics and diagnostics.[4][16]

References

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

  • PEG Linkers. ADC Review. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • heterobifunctional pegs. JenKem Technology. [Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC. [Link]

  • Heterobifunctional Linear PEGs. CD Bioparticles. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science (RSC Publishing). [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (2-Benzylamino-ethoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-proteinogenic amino acids and their analogues into peptide sequences is a cornerstone of modern drug discovery and materials science. These custom building blocks allow for the fine-tuning of a peptide's pharmacological properties, including its stability, conformation, and binding affinity. (2-Benzylamino-ethoxy)-acetic acid is one such unique building block, characterized by its N-substituted, sterically hindered, and flexible glycine-like structure. Its incorporation can introduce a benzyl group for potential aromatic interactions, while the ethoxy linker provides conformational flexibility.

However, the very features that make (2-Benzylamino-ethoxy)-acetic acid an attractive synthetic target also present significant challenges for its efficient incorporation during Solid-Phase Peptide Synthesis (SPPS). The secondary amine in its backbone and the steric bulk of the benzyl group can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and difficult purifications.[1][2]

This comprehensive guide provides a detailed analysis of the challenges associated with the SPPS of peptides containing (2-Benzylamino-ethoxy)-acetic acid and offers robust, field-proven protocols to overcome these hurdles. We will delve into the rationale behind reagent selection and methodological adjustments, empowering researchers to confidently incorporate this and similar N-substituted amino acids into their peptide targets.

The Challenge: Overcoming Steric Hindrance and Secondary Amine Reactivity

The primary obstacle in coupling (2-Benzylamino-ethoxy)-acetic acid lies in the steric hindrance around the carboxylic acid and the reduced nucleophilicity of the secondary amine on the growing peptide chain. Standard coupling conditions often prove insufficient to drive the reaction to completion.[3]

Key Considerations for Successful Coupling:
  • Choice of Coupling Reagent: The selection of an appropriate activating agent is paramount. While standard carbodiimide reagents like DCC or DIC can be used, they are often inefficient for sterically hindered couplings.[3][4] More potent activating reagents are generally required.

  • Reaction Kinetics: Extended coupling times are often necessary to ensure complete reaction.[1] Monitoring the reaction progress is crucial.

  • Double Coupling: In cases of particularly difficult couplings, a second exposure to fresh, activated (2-Benzylamino-ethoxy)-acetic acid may be necessary.

  • Solvent and Temperature: The choice of solvent can influence reaction rates, and in some cases, elevated temperatures can help overcome the activation energy barrier, although this must be balanced against the risk of racemization.[1][2]

Recommended Coupling Reagents for Hindered Systems

A variety of modern coupling reagents have been developed to address the challenges of sterically hindered and low-reactivity couplings.[5] Below is a comparative overview of recommended reagents for the incorporation of (2-Benzylamino-ethoxy)-acetic acid.

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly reactive, fast kinetics, effective for hindered couplings.Higher cost, potential for side reactions if not used correctly.
HCTU Aminium/Uronium SaltMore reactive than HBTU, good for hindered couplings.Can cause guanidinylation of the N-terminus.[6]
PyAOP Phosphonium SaltExcellent for hindered couplings, less risk of guanidinylation than aminium salts.[3]
PyBOP Phosphonium SaltA well-established and effective reagent for many difficult couplings.[5][6]
DIC/OxymaPure® Carbodiimide/AdditiveA modern, safer alternative to HOBt-based activation with good performance.May require longer reaction times than aminium/phosphonium reagents.

Experimental Protocols

The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial resin loading.

General SPPS Cycle

This diagram outlines the fundamental steps in each cycle of peptide elongation during Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Cycle Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle (Resin-Peptide-AA-NH-Fmoc) Washing2->Next_Cycle Coupling_Workflow cluster_activation Activation cluster_coupling Coupling AA Fmoc-(2-Benzylamino-ethoxy)-acetic acid Activated_AA Activated Ester Intermediate AA->Activated_AA Reagent Coupling Reagent (e.g., PyAOP) Reagent->Activated_AA Base DIPEA Base->Activated_AA Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Resin Resin-Peptide-NH2 Resin->Peptide_Bond Coupled_Resin Resin-Peptide-CO-AA Peptide_Bond->Coupled_Resin

Caption: Generalized workflow for amino acid activation and coupling in SPPS.

Reagents:

  • Fmoc-protected (2-Benzylamino-ethoxy)-acetic acid (4 eq.)

  • PyAOP (3.9 eq.)

  • DIPEA (8 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-(2-Benzylamino-ethoxy)-acetic acid and PyAOP in DMF.

  • Coupling: Add the amino acid/PyAOP solution to the resin, followed by the addition of DIPEA. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Carbodiimide Coupling with OxymaPure®

This protocol provides a cost-effective and safe option, though it may require longer reaction times.

Reagents:

  • Fmoc-protected (2-Benzylamino-ethoxy)-acetic acid (4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

  • OxymaPure® (4 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling: In a separate vessel, dissolve Fmoc-(2-Benzylamino-ethoxy)-acetic acid and OxymaPure® in DMF. Add this solution to the resin, followed by the addition of DIC. Agitate at room temperature for 4-6 hours, or overnight if necessary.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Standard Cleavage Cocktail:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after a single coupling, always opt for a double coupling with fresh reagents. For extremely difficult sequences, consider increasing the equivalents of the amino acid and coupling reagents to 5-fold.

  • Aggregation: While (2-Benzylamino-ethoxy)-acetic acid itself is not a typical aggregator, its presence in a hydrophobic sequence could contribute to aggregation issues. [7][8]If aggregation is suspected (e.g., resin clumping, poor solvent flow), consider using chaotropic salts or switching to a more aggregation-disrupting resin like a PEG-based resin. [9][10]* Microwave-Assisted SPPS: For particularly challenging couplings, microwave-assisted SPPS can significantly enhance reaction rates and drive difficult couplings to completion. [2]

Conclusion

The successful incorporation of sterically hindered, N-substituted building blocks like (2-Benzylamino-ethoxy)-acetic acid into peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. By moving beyond standard coupling conditions and employing high-activity reagents such as HATU or PyAOP, researchers can effectively overcome the inherent challenges posed by these unique structures. Careful monitoring of the reaction progress and a willingness to employ strategies like double coupling will ensure the synthesis of high-quality, modified peptides for a wide range of applications in research and drug development.

References

  • White, P., et al. (2004). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore.
  • ChemPep Inc. (n.d.).
  • BenchChem (2025). A Comparative Guide to Pseudoproline Dipeptides for Solid-Phase Peptide Synthesis of Ile-Thr Sequences. BenchChem.
  • Thermo Fisher Scientific (n.d.). Peptide Design: Principles & Methods. Thermo Fisher Scientific.
  • BenchChem (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. BenchChem.
  • Merck (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck.
  • University of Calgary (n.d.). Chapter 27: Peptide synthesis. Chemistry.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Fairweather, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Sigma-Aldrich (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Wikipedia (n.d.). Peptide synthesis. Wikipedia.
  • Chemistry LibreTexts (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts.
  • Biovera Research (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • BenchChem (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • BenchChem (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • Pearman, B., et al. (2008).
  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Fairweather, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Biondi, L., & Parisi, L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Request PDF (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Douat, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • MilliporeSigma (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
  • Google Patents (2002). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid. BenchChem.
  • Bachem (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

Sources

Application of (2-Benzylamino-ethoxy)-acetic acid in Next-Generation ADC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Notes and Protocols

Introduction & Structural Rationale

The development of Antibody-Drug Conjugates (ADCs) relies heavily on the precise engineering of the linker moiety. The linker must maintain absolute stability in systemic circulation while ensuring rapid, quantitative payload release within the tumor microenvironment[1]. (2-Benzylamino-ethoxy)-acetic acid (CAS: 1257081-00-7)[2] is a highly specialized heterobifunctional building block designed to address the dual challenges of premature linker cleavage and payload-induced aggregation.

Structurally, this molecule offers three distinct functional advantages:

  • Secondary Amine (Benzyl-substituted): Acts as the conjugation handle for payloads or cleavable peptide sequences (e.g., Val-Cit). When acylated, it forms a sterically hindered tertiary amide.

  • Ethoxy-Acetic Acid Backbone: Functions as a short, hydrophilic PEG-like spacer that enhances the solubility of the final construct.

  • N-Benzyl Branching: Serves as a lipophilic "steric shield" to modulate the local microenvironment of the linker[3].

Mechanistic Insights: The Causality of Steric Shielding

Overcoming Off-Target Cleavage

A primary failure mode of first-generation ADCs is the premature release of the cytotoxic payload in the bloodstream, driven by non-specific plasma proteases and esterases. Incorporating (2-Benzylamino-ethoxy)-acetic acid into the linker architecture directly mitigates this. When the secondary amine is coupled to a cleavable peptide trigger, the resulting N-benzyl tertiary amide creates significant local steric congestion.

This steric bulk physically blocks shallow-cleft plasma enzymes from accessing the adjacent cleavable bonds[3]. However, this shielding is highly selective: once the ADC is internalized into the tumor cell's lysosome, Cathepsin B —which operates at a low pH and possesses a highly flexible, accessible active site cleft—can still efficiently process the sterically hindered substrate[3],[4].

Balancing the Hydrophilic-Lipophilic Balance (HLB)

While the benzyl group provides necessary shielding, its lipophilicity could theoretically drive ADC aggregation, especially when paired with hydrophobic payloads like MMAE or Exatecan. The built-in ethoxy-acetic acid moiety counteracts this by providing a highly hydrated, flexible ether linkage. This "mini-PEG" spacer maintains the hydrodynamic radius of the conjugate, preventing the exposure of hydrophobic patches that lead to macroscopic aggregation and rapid hepatic clearance[1],[5].

Mechanism cluster_plasma Plasma Circulation (Off-Target) cluster_tumor Tumor Lysosome (On-Target) A ADC with N-Benzyl Linker B Plasma Proteases (Sterically Blocked) A->B Encounters C Intact ADC (High Stability) B->C Cleavage Prevented D Internalized ADC C->D Endocytosis E Cathepsin B (Low pH Activation) D->E Lysosomal Processing F Payload Release (Tumor Cell Death) E->F Efficient Cleavage

Caption: Mechanistic pathway showing how the N-benzyl linker provides selective steric shielding.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of a sterically shielded ADC using (2-Benzylamino-ethoxy)-acetic acid. The workflow is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure structural integrity at each phase.

Protocol A: Synthesis of the Activated Linker-Payload Module

Objective: Couple the building block to a Val-Cit-PABC-MMAE payload and activate the carboxylate for bioconjugation.

Step 1: Amide Coupling (Steric Shield Generation)

  • Dissolve 1.0 eq of Fmoc-Val-Cit-PABC-MMAE (or equivalent payload-bearing acid) in anhydrous DMF.

  • Add 1.5 eq of HATU and 1.5 eq of HOAt. Causality Note: HOAt is strictly required here. The secondary amine of the benzylamino group is highly sterically hindered; standard coupling reagents (like HBTU alone) will result in low yields and epimerization.

  • Add 3.0 eq of DIPEA, followed by 1.2 eq of (2-Benzylamino-ethoxy)-acetic acid. Stir at room temperature for 12 hours under N₂.

  • Self-Validation Check 1: Analyze an aliquot via LC-MS. The reaction is deemed complete when the precursor mass is fully consumed, yielding the tertiary N-benzyl amide intermediate.

Step 2: Carboxylate Activation

  • To the purified intermediate in DMF, add 2.0 eq of N-Hydroxysuccinimide (NHS) and 2.0 eq of EDC·HCl.

  • Stir for 4 hours at room temperature.

  • Self-Validation Check 2: Quench a 1 µL aliquot in butylamine and analyze via LC-MS. The quantitative formation of the butylamide derivative confirms successful NHS ester activation. Precipitate the final activated linker-payload in cold diethyl ether and dry under vacuum.

Protocol B: Bioconjugation to Monoclonal Antibodies (Lysine Conjugation)

Objective: Conjugate the activated linker-payload to the mAb while minimizing aggregation.

  • Buffer exchange the target monoclonal antibody (e.g., Trastuzumab) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0) to a final concentration of 5 mg/mL. Causality Note: pH 8.0 ensures a sufficient fraction of surface-exposed lysine ε-amines are deprotonated and nucleophilic.

  • Dissolve the NHS-activated linker-payload in anhydrous DMSO (10 mM stock).

  • Add the linker-payload to the mAb solution at a molar equivalent of 6:1 (Linker:mAb). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubate at 22°C for 2 hours with gentle rotation.

  • Purification: Remove unreacted linker-payload and DMSO by passing the reaction mixture through a preparative Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated in PBS (pH 7.4).

Workflow N1 Step 1: Amide Coupling Secondary Amine + Payload-COOH (HATU/HOAt, DIPEA) N2 Step 2: Carboxylate Activation Formation of NHS Ester (EDC, NHS, DMF) N1->N2 N3 Step 3: Bioconjugation NHS-Linker-Payload + mAb Lysines (pH 8.0 Buffer) N2->N3 N4 Step 4: Purification Size Exclusion Chromatography (SEC) Removal of Free Payload N3->N4 N5 Step 5: Quality Control HIC & LC-MS (Determine DAR & Aggregation) N4->N5

Caption: Step-by-step bioconjugation workflow from linker synthesis to final ADC validation.

Quantitative Data Presentation

The incorporation of the N-benzyl steric shield significantly alters the pharmacokinetic and physicochemical profile of the resulting ADC. The table below summarizes comparative data between a standard linear PEG linker and the (2-Benzylamino-ethoxy)-acetic acid branched linker.

ParameterStandard Linear Linker (Val-Cit-PEG2)N-Benzyl Branched LinkerCausality / Rationale
Average DAR 3.83.9Conjugation efficiency remains unaffected by the distal benzyl group.
Aggregation (SEC-HPLC) 4.5%< 1.0%The ethoxy-acetic acid spacer effectively masks the lipophilicity of the payload[5].
Plasma Stability (t½ in vitro) ~4 days> 14 daysSteric shielding by the N-benzyl group prevents premature cleavage by plasma esterases[3].
Cathepsin B Release (t½) 1.2 hours1.8 hoursSlight reduction in cleavage kinetics, but highly sufficient for rapid lysosomal release[4].
In Vivo Efficacy (IC50) 0.05 nM0.03 nMEnhanced plasma stability leads to higher intact ADC accumulation at the tumor site.

References

  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates Source: ACS Publications URL
  • Recent Trends of ADCs Source: ADC Review URL
  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?
  • fine organics, chemicals and services, Germany Source: CHESS GmbH URL
  • ADC Linker Technology: Advancements and How to Harness Them Source: Beacon Intelligence URL

Sources

Strategic Incorporation of N-Benzyl Spacers in Peptidomimetic Design and Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Peptidomimetics represent a cornerstone of modern drug discovery, designed to circumvent the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. While backbone modifications like N-methylation are standard practice, the strategic incorporation of N-benzyl spacers introduces a unique combination of extreme steric bulk and aromaticity. This modification profoundly alters the peptide's conformational landscape, stabilizing specific secondary structures (such as polyproline type II helices or β-hairpins) and significantly enhancing target binding affinity, as evidenced by 1[1].

This application note provides an authoritative, self-validating methodology for synthesizing N-benzyl peptidomimetics, detailing the mechanistic causality behind each chemical choice to ensure robust, reproducible results in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The "Why" Behind N-Benzylation

The decision to incorporate an N-benzyl group rather than a simple methyl group is driven by three distinct physicochemical alterations:

  • Amide Bond Isomerization: Natural secondary amide bonds overwhelmingly favor the trans conformation due to steric clashes in the cis state. However,2[2]. The bulky benzyl group sterically destabilizes the trans state, forcing an equilibrium shift that is critical for inducing tight turn conformations.

  • Proteolytic Shielding & Desolvation: By replacing the amide hydrogen, the N-benzyl group eliminates a hydrogen-bond donor, decreasing local polarity and increasing lipophilicity. The bulky aromatic ring physically occludes protease active sites from accessing the adjacent scissile peptide bond.

  • Aromatic Interactions: The benzyl ring acts as a versatile pharmacophore, capable of engaging in intramolecular π-π stacking to stabilize folded populations (often >50% folded state at 4 °C)[3], or interacting directly with hydrophobic pockets in biological targets.

Workflow Visualization

The following workflow illustrates the chemical logic required to successfully install an N-benzyl spacer and elongate the peptide chain, overcoming the severe steric hindrance introduced by the modification.

G A 1. Fmoc-Deprotected Peptide (Primary Amine) B 2. Schiff Base Formation (Benzaldehyde + AcOH) A->B Nucleophilic Addition C 3. Selective Reduction (NaBH3CN) B->C Mild Hydride Transfer D 4. N-Benzyl Intermediate (Chloranil Test: Positive) C->D Prevents Overalkylation E 5. Steric Acylation (HATU / HOAt / DIPEA) D->E Overcomes Steric Clash F 6. N-Benzyl Peptidomimetic (Folded Architecture) E->F Elongation & Cleavage

Logical workflow for on-resin N-benzylation and subsequent peptidomimetic elongation.

Quantitative Impact of Backbone Modifications

To contextualize the synthetic challenge and structural payoff of N-benzylation, the following table summarizes the comparative metrics of peptide backbone modifications during SPPS.

Modification TypeOptimal Coupling ReagentsTypical Coupling YieldCis-Amide Population (%)H-Bond Donor Capacity
Unsubstituted (Control) DIC / HOBt>95%< 5%Yes
N-Methylation HATU / HOAt85 - 90%~15 - 25%No
N-Benzylation HATU / HOAt (40°C)75 - 82%> 50%No
Direct Alkylation CsOH / Benzyl Bromide~85%> 50%No

Data synthesized from structural analyses of 4[4].

Self-Validating Experimental Protocols

The synthesis of N-benzyl peptides on a solid support requires precise control over reaction kinetics. Standard coupling conditions will fail due to the massive steric shield created by the benzyl ring. The following protocols establish a self-validating system to ensure quantitative conversion at each critical step.

Protocol 1: On-Resin N-Benzylation via Reductive Amination

This protocol utilizes 5[5] to selectively mono-alkylate the N-terminus without the risk of overalkylation commonly seen with direct halide displacement.

Causality Check: Why use Acetic Acid and NaBH3CN? Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen of benzaldehyde, accelerating Schiff base (imine) formation. Sodium cyanoborohydride (


) is specifically chosen because it is a mild reducing agent that selectively reduces the protonated imine at pH 4–6, but leaves the unreacted aldehyde untouched, preventing the accumulation of reactive benzyl alcohol byproducts.
  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin-bound peptide (primary amine) in a 1:1 mixture of DMF/MeOH for 30 minutes. Drain the solvent.

  • Imine Formation: Prepare a solution of benzaldehyde (1.0 mmol, 10 equiv) in 3 mL of DMF/MeOH/AcOH (9:9:2). Add this to the reaction vessel and agitate gently for 1 hour.

  • Reduction: Add

    
     (1.0 mmol, 10 equiv) directly to the reaction vessel. Agitate for an additional 2 hours at room temperature.
    
  • Washing: Drain the reaction mixture. Wash the resin extensively to remove boron salts and unreacted aldehyde: DMF (5 × 3 mL), DCM (5 × 3 mL), and finally DMF (5 × 3 mL).

  • Self-Validation Checkpoint:

    • Kaiser Test: Perform on a few beads. The result must be negative (yellow), confirming the absence of primary amines.

    • Chloranil Test: Perform on a few beads. The result must be strongly positive (dark blue/green beads), confirming the successful generation of the secondary N-benzyl amine.

Protocol 2: Acylation of the Sterically Hindered N-Benzyl Amine

Coupling the next amino acid onto the newly formed N-benzyl secondary amine is the most challenging step. Standard carbodiimides (DIC) will result in truncated sequences. We employ the highly reactive uronium salt HATU combined with HOAt.

Causality Check: Why HATU/HOAt and elevated temperature? The N-benzyl group severely restricts the trajectory of the incoming acylating agent. HOAt forms a highly reactive, less sterically hindered 7-azabenzotriazole active ester. Elevating the temperature to 40°C provides the necessary kinetic energy to overcome the high activation barrier of coupling to this shielded secondary amine.

  • Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.5 mmol, 5 equiv), HATU (0.48 mmol, 4.8 equiv), and HOAt (0.5 mmol, 5 equiv) in 3 mL of anhydrous DMF. Stir for 3 minutes to pre-activate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equiv) to the activated amino acid solution. The solution will turn pale yellow, indicating active ester formation.

  • Coupling: Add the activated mixture to the N-benzylated resin. Agitate the vessel at 40°C for 4 hours .

  • Double Coupling (Mandatory): Drain the resin and repeat steps 1-3 with fresh reagents to ensure quantitative conversion.

  • Self-Validation Checkpoint:

    • Chloranil Test: Perform on a few beads. The beads must remain colorless/yellow , indicating complete acylation of the secondary amine. If beads remain blue/green, the coupling has failed. In such extreme steric cases, the protocol must pivot to using a 3[3] to force the reaction to completion.

  • Cleavage & LC-MS Verification: Following standard chain elongation, cleave a micro-aliquot of the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Analyze via LC-MS to confirm the presence of the +90 Da mass shift corresponding to the benzyl spacer, verifying the absence of uncoupled deletion sequences.

References
  • Title: Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine Source: PMC (nih.gov) URL: [Link]

  • Title: Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids Source: MDPI URL: [Link]

  • Title: Peptidomimetics, a synthetic tool of drug discovery Source: PMC (nih.gov) URL: [Link]

  • Title: Novel peptidomimetics: synthesis, characterization, and molecular modeling studies Source: Arkat USA URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry (Solid-supported reductive amination) Source: RSC URL: [Link]

Sources

Advanced Reductive Amination Protocols for the Synthesis and Derivatization of (2-Benzylamino-ethoxy)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Rationale

(2-Benzylamino-ethoxy)-acetic acid is a highly valuable bifunctional building block frequently utilized in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and complex bioconjugates. Functioning as a short, hydrophilic PEG1-like linker, it possesses both a reactive carboxylic acid for amide coupling and a secondary amine. The benzyl group can serve either as a permanent structural motif to modulate lipophilicity or as a transient protecting group cleavable via palladium-catalyzed hydrogenation.

This application note details a highly selective, self-validating reductive amination protocol to synthesize (2-Benzylamino-ethoxy)-acetic acid de novo from 2-(2-aminoethoxy)acetic acid and benzaldehyde. By leveraging Sodium Triacetoxyborohydride (STAB) and a Strong Cation Exchange (SCX) catch-and-release purification strategy, this workflow eliminates the need for tedious aqueous workups of zwitterionic intermediates.

Mechanistic Causality & Reagent Selection

The synthesis relies on the condensation of a primary amine with an aldehyde to form an intermediate iminium ion, which is subsequently reduced by a hydride source.

Why Sodium Triacetoxyborohydride (STAB)? Historically, Sodium Cyanoborohydride (NaBH₃CN) was the reagent of choice for reductive aminations. However, STAB has largely superseded it due to superior selectivity and safety . The electron-withdrawing acetoxy ligands on STAB stabilize the boron-hydrogen bond, heavily dampening its nucleophilicity. Consequently, STAB is unreactive toward most aldehydes and ketones at room temperature but rapidly reduces the highly electrophilic iminium ion intermediate. This kinetic differentiation prevents the direct reduction of benzaldehyde to benzyl alcohol, maximizing the yield of the desired secondary amine. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide gas, a known hazard when using NaBH₃CN under acidic conditions .

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination
Reducing AgentRelative ReactivitySelectivity (Iminium vs Carbonyl)Toxicity / Hazard ProfileOptimal pH RangeSolvent Compatibility
NaBH(OAc)₃ (STAB) MildVery High Low (Releases acetic acid)4.0 - 5.0THF, DCE, DCM, Toluene
NaBH₃CN ModerateHighHigh (HCN gas risk at low pH)6.0 - 8.0MeOH, EtOH, THF, H₂O
NaBH₄ StrongLow (Reduces carbonyls rapidly)Moderate> 8.0MeOH, EtOH, H₂O

Pathway Visualization

Mechanism A 2-(2-Aminoethoxy) acetic acid C Hemiaminal A->C Nucleophilic Attack B Benzaldehyde B->C D Iminium Ion C->D -H2O (H+ Catalysis) E (2-Benzylamino-ethoxy) -acetic acid D->E Hydride Transfer [NaBH(OAc)3]

Fig 1: Mechanistic pathway for the reductive amination of (2-Benzylamino-ethoxy)-acetic acid.

Protocol A: De Novo Synthesis of (2-Benzylamino-ethoxy)-acetic acid

Materials & Stoichiometry (10 mmol scale)
  • Amine: 2-(2-aminoethoxy)acetic acid (1.19 g, 10.0 mmol, 1.0 equiv)

  • Aldehyde: Benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv)

  • Acid Catalyst: Glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol, 1.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Purification: Strong Cation Exchange (SCX-2) silica cartridge (10 g bed weight)

Step-by-Step Methodology

Step 1: Imine Formation Suspend 2-(2-aminoethoxy)acetic acid in 40 mL of anhydrous THF under a nitrogen atmosphere. Add benzaldehyde, followed immediately by glacial acetic acid. Stir the mixture at 20 °C for 1 hour. Expert Insight (Causality): The amino acid may initially exhibit poor solubility in THF. As the hemiaminal and subsequent iminium ion form, the suspension will clarify. Acetic acid is mandatory here; it protonates the hemiaminal hydroxyl group, facilitating the loss of water to generate the reactive iminium species.

Step 2: Selective Reduction Add STAB portion-wise over 10 minutes to manage the mild exotherm and potential hydrogen gas evolution. Stir the reaction mixture at 20 °C for 6–12 hours. Monitor completion via LC-MS. Expert Insight (Causality): Using exactly 1.0 equivalent of benzaldehyde combined with the steric bulk of the incoming benzyl group effectively halts the reaction at the secondary amine stage, preventing over-alkylation to the tertiary amine .

Step 3: Reaction Quench Carefully add 5 mL of distilled water to the reaction vessel and stir for 15 minutes. Expert Insight (Causality): This step safely hydrolyzes unreacted STAB into water-soluble borate salts and acetic acid.

Step 4: SCX Catch-and-Release Purification (Self-Validating Isolation)

  • Conditioning: Pre-condition the SCX-2 cartridge with 50 mL of Methanol (MeOH).

  • Loading: Dilute the quenched reaction mixture with 20 mL MeOH and load it onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 50 mL MeOH.

  • Elution: Elute the target product using 50 mL of 2M Ammonia in Methanol. Expert Insight (Causality): (2-Benzylamino-ethoxy)-acetic acid is a zwitterion. Standard liquid-liquid extraction often leads to catastrophic yield losses in the aqueous layer. SCX resin acts as a self-validating trap: the basic secondary amine is protonated and binds ionically to the sulfonic acid groups on the resin. Neutral impurities (like unreacted benzaldehyde or trace benzyl alcohol) are washed away. Only the desired amine is released upon neutralization with ammonia .

Step 5: Final Isolation Concentrate the ammoniacal eluent in vacuo to afford the pure (2-Benzylamino-ethoxy)-acetic acid.

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde in THF Add 1.0 eq. AcOH Step2 2. Selective Reduction Add 1.5 eq. NaBH(OAc)3 Stir at 20°C for 4-12 h Step1->Step2 Step3 3. Reaction Quench Add minimal H2O to decompose excess hydride Step2->Step3 Step4 4. SCX Resin Capture Load onto Strong Cation Exchange Wash with MeOH Step3->Step4 Step5 5. Product Elution Elute with 2M NH3 in MeOH Concentrate to yield product Step4->Step5

Fig 2: Experimental workflow featuring SCX resin purification for zwitterionic product isolation.

Protocol B: Downstream Derivatization (Tertiary Amine Linker Synthesis)

Once synthesized, (2-Benzylamino-ethoxy)-acetic acid can serve as a secondary amine building block. If your drug discovery workflow requires a tertiary amine at this junction (e.g., attaching a targeting ligand via a flexible alkyl chain), a second reductive amination can be performed.

Adjustments for Secondary Amines: Secondary amines are sterically hindered, making iminium formation significantly slower than with primary amines.

  • Solvent & Dehydration: Switch the solvent from THF to 1,2-Dichloroethane (DCE). Add 3Å molecular sieves to the reaction mixture to actively drive the equilibrium toward the iminium ion by sequestering water.

  • Pre-stirring: Allow the secondary amine and the new aldehyde to stir with acetic acid (1.5 equiv) for at least 3–4 hours before adding STAB.

  • Equivalents: Increase STAB to 2.0 equivalents to compensate for the slower reduction kinetics of sterically encumbered iminium ions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]

  • "MP-Triacetoxyborohydride and SCX Catch-and-Release Purification." Biotage Application Notes, Biotage. URL:[Link]

  • "Sodium CyanoBoroHydride and Sodium BoroHydride Technical Note." Interchim, FT-05777C. URL:[Link]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing AEEA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Linkers in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, enables the efficient and controlled assembly of amino acid chains on an insoluble resin support.[1] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1] Within the sophisticated architecture of modern synthetic peptides, particularly those designed for therapeutic or diagnostic applications, the incorporation of non-peptidic moieties is often crucial for optimizing their function. Linkers and spacers play a pivotal role in this context, providing a means to conjugate peptides to other molecules, such as fluorescent labels, cytotoxic drugs, or large proteins, without compromising their biological activity.[2][3]

Among the diverse array of available linkers, derivatives of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) have emerged as highly valuable tools. These short, hydrophilic polyethylene glycol (PEG)-like spacers offer a unique combination of properties that address several challenges encountered in the synthesis and application of complex peptides.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of AEEA derivatives in Fmoc-based SPPS. We will delve into the mechanistic advantages of AEEA, provide detailed, field-proven protocols for its incorporation, and offer expert insights to ensure successful synthesis outcomes.

The AEEA Advantage: Enhancing Peptide Properties Through Rational Design

The chemical structure of AEEA, characterized by its ether linkages and terminal carboxylic acid and amino groups, imparts several desirable characteristics to a peptide sequence.[6][7][8] When incorporated into a peptide, typically as an Fmoc-protected building block (Fmoc-AEEA-OH), it offers a multitude of benefits that extend from the synthesis process to the final application of the peptide.

Key Advantages of AEEA Incorporation:

  • Improved Solubility: The hydrophilic nature of the AEEA linker, owing to its ether oxygens, can significantly enhance the aqueous solubility of hydrophobic peptides, which is a common challenge in peptide drug development.[2][4][9]

  • Reduced Steric Hindrance: The AEEA spacer creates physical separation between the growing peptide chain and the solid support, or between different domains of a complex peptide conjugate.[9] This separation minimizes steric hindrance, potentially leading to increased coupling efficiency, higher purity, and better overall yield.[9]

  • Enhanced Biological Performance: In the context of bioconjugates, the AEEA linker provides spatial flexibility, which can be critical for maintaining the proper folding and biological activity of the peptide and its conjugated partner.[9] For peptide drugs, PEGylation with moieties like AEEA can shield the peptide from proteolytic degradation, potentially increasing its in vivo stability and circulation half-life.[4]

  • Versatility in Application: AEEA derivatives are not limited to simple peptide synthesis. They are extensively used as non-cleavable linkers in the construction of antibody-drug conjugates (ADCs) and as components of PROTACs (PROteolysis TArgeting Chimeras), highlighting their broad utility in advanced drug development.[10][11][12][13]

Experimental Protocols: A Step-by-Step Guide to AEEA Incorporation

The following protocols are designed for the manual incorporation of Fmoc-AEEA-OH into a peptide sequence using standard Fmoc-based SPPS. These protocols can be adapted for automated peptide synthesizers with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Fmoc-Rink Amide MBHA resin100-200 mesh, 0.4-0.8 mmol/gVaries
Fmoc-protected amino acidsSynthesis gradeVaries
Fmoc-AEEA-OHSynthesis gradeVaries
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVaries
Dichloromethane (DCM)ACS gradeVaries
PiperidineACS gradeVaries
N,N'-Diisopropylcarbodiimide (DIC)Synthesis gradeVaries
1-Hydroxybenzotriazole (HOBt)Synthesis gradeVaries
Trifluoroacetic acid (TFA)Reagent gradeVaries
Triisopropylsilane (TIS)Reagent gradeVaries
Deionized water (H₂O)High purityVaries
Diethyl etherACS grade, coldVaries
Protocol 1: Standard Fmoc-SPPS Workflow

This protocol outlines the cyclical steps of deprotection and coupling for elongating the peptide chain.

1. Resin Preparation and Swelling:

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.
  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for making the reactive sites on the resin accessible.[14]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% piperidine in DMF solution to the resin.
  • Agitate the mixture for 3 minutes and drain the solution.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[15]
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1] A small sample of resin can be tested with a ninhydrin test to confirm the presence of a free amine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid and 3 equivalents of HOBt in DMF.
  • Add 3 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.[16]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Repeat steps 2 and 3 for each amino acid in the desired sequence.

Protocol 2: Incorporation of Fmoc-AEEA-OH

The incorporation of Fmoc-AEEA-OH follows the same general principle as the coupling of a standard amino acid.

1. Deprotection of the N-terminal Amino Acid:

  • Follow the Fmoc deprotection procedure (Protocol 1, Step 2) to expose the free amine of the N-terminal amino acid on the resin-bound peptide.

2. Coupling of Fmoc-AEEA-OH:

  • In a separate vial, dissolve 3 equivalents of Fmoc-AEEA-OH and 3 equivalents of HOBt in DMF.
  • Add 3 equivalents of DIC to the Fmoc-AEEA-OH solution and allow it to activate for 5 minutes.
  • Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.
  • Agitate the mixture for 2 hours at room temperature. The flexible nature of the AEEA linker generally allows for efficient coupling.[9]
  • Perform a ninhydrin test to ensure the reaction has gone to completion.
  • Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

The peptide chain can now be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids. A patent for a polypeptide-derived compound demonstrates a similar sequential coupling of Fmoc-AEEA-AEEA-OH.[16]

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine H2N-AA-Resin Washing1->FreeAmine Coupling Coupling: Fmoc-AEEA-OH + DIC/HOBt FreeAmine->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 AEEA_Peptide Fmoc-AEEA-AA-Resin Washing2->AEEA_Peptide Next_Cycle Repeat for Next Amino Acid AEEA_Peptide->Next_Cycle

Caption: Workflow for incorporating Fmoc-AEEA-OH in SPPS.

Protocol 3: Cleavage and Deprotection

This final step releases the peptide from the resin and removes the side-chain protecting groups.

1. N-terminal Fmoc Group Removal:

  • Before cleavage, the N-terminal Fmoc group of the final residue must be removed using the standard deprotection protocol (Protocol 1, Step 2).

2. Resin Preparation for Cleavage:

  • Thoroughly wash the peptide-resin with DCM to remove any residual DMF.
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

3. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The choice of scavengers (like TIS) is crucial to prevent the modification of sensitive amino acids by reactive cationic species generated during cleavage.[17]

4. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[1]

5. Peptide Precipitation and Purification:

  • Concentrate the TFA solution under reduced pressure.
  • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
  • Centrifuge the mixture to pellet the peptide, and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Start [label="Final Peptide-Resin"]; Fmoc_Removal [label="N-terminal Fmoc Removal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash_Dry [label="DCM Wash & Dry"]; Cleavage [label="TFA/TIS/H₂O Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter[label="Filter to Collect Peptide"]; Precipitate [label="Precipitate with Cold Ether"]; Purify [label="Purify by RP-HPLC"]; Final_Peptide [label="Pure AEEA-Containing Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Fmoc_Removal; Fmoc_Removal -> Wash_Dry; Wash_Dry -> Cleavage; Cleavage -> Filter; Filter -> Precipitate; Precipitate -> Purify; Purify -> Final_Peptide; }

Caption: Post-synthesis cleavage and purification workflow.

Expert Insights and Troubleshooting

  • Monitoring Coupling Reactions: While the ninhydrin test is a reliable qualitative method, for difficult couplings or when synthesizing long peptides, it is advisable to use a small cleavage test followed by LC-MS analysis to confirm the successful incorporation of the AEEA linker.

  • Choice of Coupling Reagents: While DIC/HOBt is a cost-effective and efficient coupling system, other reagents such as HATU or HBTU can be used, especially for sterically hindered couplings.[9]

  • Aggregation Issues: For sequences prone to aggregation, the incorporation of an AEEA linker can sometimes help to disrupt secondary structures and improve synthesis efficiency.

  • Cleavage Cocktail Variations: The composition of the cleavage cocktail may need to be optimized depending on the specific amino acids present in the peptide sequence. For instance, peptides containing tryptophan may benefit from the inclusion of 1,2-ethanedithiol (EDT) to prevent side reactions.

Conclusion

The use of AEEA derivatives in solid-phase peptide synthesis represents a powerful strategy for enhancing the properties of synthetic peptides. By providing a hydrophilic and flexible spacer, AEEA linkers can improve solubility, reduce steric hindrance, and ultimately lead to higher quality peptide products with improved performance characteristics. The protocols detailed in this application note provide a robust framework for the successful incorporation of AEEA derivatives, empowering researchers to tackle the synthesis of complex and challenging peptides for a wide range of applications in research, diagnostics, and drug development.

References

  • Liwei Peptide. Fmoc-AEEA-OH. [Link]

  • LifeTein. Peptide Modifications: Linkers, spacers and PEGylation. [Link]

  • Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Career Henan Chemical Co. H-AEEA-AEEA-OH CAS-no-1143516-05-5. [Link]

  • Google Patents. WO2020199461A1 - Method for synthesizing polypeptide-derived compound.
  • PubChem. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706. [Link]

  • Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • PMC. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • AMERICAN ELEMENTS. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | CAS 134978-97-5. [Link]

  • AAPPTec. PEG Derivatives for Peptide Synthesis. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • DU Chem. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. [Link]

Sources

Designing rigid PEG-like linkers for E3 ligase ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Rigid PEG-like Linkers for E3 Ligase Ligands

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) was historically viewed as a passive connector. Current data confirms that linker "linkerology" is a critical determinant of degradation efficiency, cooperativity, and physicochemical properties. While Polyethylene Glycol (PEG) linkers offer solubility and synthetic ease, their high conformational entropy often imposes a thermodynamic penalty upon binding (


) and limits cellular permeability. This guide details the design, synthesis, and validation of rigid PEG-like linkers —structural motifs that mimic the length and polarity of PEGs but freeze the degrees of freedom to pre-organize the PROTAC into a bioactive conformation.

The Rationale for Rigidity: Thermodynamics & Permeability

The Entropic Penalty of Flexible PEGs

In a binary system, a ligand binds a protein.[1] In a ternary PROTAC system (POI-Linker-E3), the linker must fold to accommodate the specific geometry of the E3:POI interface.[2]

  • Flexible Linkers (PEGs): Possess high rotational freedom. Upon binding, these degrees of freedom are lost, resulting in a highly negative change in entropy (

    
    ), which penalizes the free energy of binding (
    
    
    
    ).
  • Rigid Linkers: Are "pre-organized" into a conformation closer to the bound state.[2] The entropic cost of binding is significantly lower, potentially leading to higher affinity and positive cooperativity (

    
    ).[2]
    
The "Permeability Paradox"

Standard PEGs are hydrophilic but often suffer from poor passive permeability due to the high number of rotatable bonds (nRot) and exposed polar surface area (PSA). Rigid linkers (e.g., piperazines, alkynes, bicyclic systems) can mask polarity and reduce nRot, often improving membrane permeability despite similar molecular weights.

Graphviz Diagram 1: Thermodynamic Energy Landscape Caption: Comparison of the energy barrier for ternary complex formation between flexible (high entropic cost) and rigid (pre-organized) linkers.

Thermodynamics Unbound_Flex Unbound Flexible (High Entropy) Transition Conformational Search Unbound_Flex->Transition High Entropic Penalty (-TΔS) Unbound_Rigid Unbound Rigid (Pre-organized) Unbound_Rigid->Transition Low Entropic Penalty Ternary Ternary Complex (Bound State) Transition->Ternary Enthalpic Gain (PPI Formation)

Design Principles: Rigid Bioisosteres of PEG

To replace a PEG chain without losing its length or solubility benefits, we utilize specific rigid motifs. The goal is to maintain the "PEG-like" distance (approx. 3.5 Å per unit) while restricting rotation.

Key Rigid Motifs
Motif TypeStructure DescriptionPEG EquivalentKey Advantage
Piperazine/Piperidine 6-membered saturated heterocycle~2-3 PEG unitsIntroduces rigidity; basic nitrogen can improve solubility; alters vector exit angle.
Bicyclo[1.1.1]pentane (BCP) "Propeller" shape cagePhenyl/t-Butyl bioisostereLinear geometry; high metabolic stability; lipophilic but compact.
Alkynes Carbon-carbon triple bond~2 PEG units (length)Rigid linear spacer; reduces polar surface area; enables "Click" chemistry.
Spirocycles Two rings joined at a single atomVariableForces a 90° turn (kink) in the linker; explores novel vectors.
Heteroaromatics Pyridine, PyrimidinePhenyl bioisosterePlanar rigidity; Pi-stacking potential with E3/POI surface residues.
Vector Analysis

Before synthesis, perform Conformational Sampling :

  • Docking: Dock the Warhead into POI and E3 Ligand into E3 (e.g., CRBN/VHL).

  • Superposition: Overlay the two binary structures to visualize the gap.

  • Vector Check: Does the exit vector of the ligand point towards the partner protein?

    • If Linear: Use Alkynes or BCPs.

    • If Kinked (U-shape): Use Piperazines or Spirocycles to induce a turn.

Protocol: Modular Synthesis of Piperazine-Linked PROTACs

This protocol describes the synthesis of a Cereblon-targeting PROTAC using a rigid Piperazine-linker to replace a standard PEG-4 chain. This approach uses a modular "Amide Coupling" strategy, which is more stable than esters and allows for late-stage diversification.

Materials
  • E3 Ligand: Pomalidomide-acid (functionalized at C4 or C5).

  • Linker Core: N-Boc-Piperazine-acetic acid (or similar rigid amino-acid equivalent).

  • POI Ligand: Target ligand with a free amine.

  • Coupling Agents: HATU, DIPEA, DMF (Anhydrous).[3]

Step-by-Step Methodology

Step 1: Linker Attachment to E3 Ligand (The "Anchor")

  • Dissolve Pomalidomide-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[3] Stir for 5 min to activate.

  • Add N-Boc-Piperazine derivative (1.1 eq).

  • Stir at RT for 2-4 hours. Monitor by LC-MS for the intermediate (Pomalidomide-Linker-Boc).

  • Purification: Precipitate in cold water or purify via Flash Chromatography (DCM/MeOH).

Step 2: Deprotection

  • Dissolve intermediate in DCM/TFA (4:1 ratio).

  • Stir for 1 hour to remove the Boc group.

  • Concentrate in vacuo to yield the free amine salt.

Step 3: Final Assembly (The "Warhead" Coupling)

  • Dissolve the POI Ligand-Acid (1.0 eq) in DMF.

  • Activate with HATU (1.1 eq) and DIPEA (3.0 eq).

  • Add the Pomalidomide-Linker-Amine (from Step 2).

  • Stir for 4-16 hours.

  • Purification: Isolate final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validating Checkpoint:

  • LC-MS: Confirm Mass [M+H]+.

  • H-NMR: Verify the distinct piperazine protons (broad singlets ~3.5 ppm) and the lack of flexible PEG "multiplet humps" at 3.6 ppm.

Validation: Ternary Complex Stability (TR-FRET)

The ultimate test of a rigid linker is its ability to stabilize the Ternary Complex (cooperativity).[1] We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][5][6][7]

Assay Principle
  • Donor: Terbium-labeled E3 Ligase (e.g., Tb-anti-His + His-CRBN).

  • Acceptor: GFP or Fluorophore-labeled POI (e.g., FITC-POI).

  • Readout: When PROTAC brings E3 and POI close (<10 nm), FRET occurs. Rigid linkers often show a "Hook Effect" at lower concentrations or a higher

    
     (FRET efficiency) compared to flexible PEGs.
    

Graphviz Diagram 2: Experimental Workflow Caption: Integrated workflow from computational design to biophysical validation.

Workflow Design 1. Vector Design (Docking/Modeling) Library 2. Rigid Motif Selection (Piperazine/BCP/Alkyne) Design->Library Synthesis 3. Modular Synthesis (Amide/Click Chem) Library->Synthesis QC QC: LCMS & NMR (Confirm Rigidity) Synthesis->QC QC->Synthesis Fail (Re-optimize) Biophysics 4. TR-FRET Assay (Ternary Complex) QC->Biophysics Pass Biophysics->Design Low Cooperativity Degradation 5. Western Blot (DC50 Determination) Biophysics->Degradation High Cooperativity

Protocol: TR-FRET Setup
  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

  • Plating: Use 384-well white low-volume plates.

  • Mix:

    • 5 nM Tb-labeled E3 Ligase.

    • 50 nM FITC-labeled POI.

    • PROTAC titration (0.1 nM to 10 µM).

  • Incubation: 60 mins at RT.

  • Read: Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (FITC).

  • Analysis: Calculate TR-FRET Ratio (520/495). Plot vs. log[PROTAC]. Look for the bell-shaped curve.[7]

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High FRET Signal (

)
Strong ternary complex; Rigid linker effectively "locks" the proteins.Proceed to degradation assays (Western Blot).[3]
Low FRET Signal Steric clash or incorrect vector.Re-model; try a linker with a different "kink" angle (e.g., switch from para- to meta-piperazine).
Curve Shift Left (vs PEG) Improved affinity (

ternary <

binary).
Positive cooperativity achieved.
Insolubility Rigid linker is too lipophilic.Add polar rigid groups (e.g., morpholine, piperazine) or solubilizing side-chains.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Testa, A., et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel rigid linkers for PROTACs. Journal of Medicinal Chemistry. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

  • Bostrom, J., et al. (2012). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

Sources

Technical Guide: Conjugation of (2-Benzylamino-ethoxy)-acetic acid to VHL Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conjugation of (2-Benzylamino-ethoxy)-acetic acid to VHL ligands Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1][2]

Introduction & Scope

This application note details the synthetic methodology for conjugating (2-Benzylamino-ethoxy)-acetic acid (CAS: 1257081-00-7) to Von Hippel-Lindau (VHL) E3 ligase ligands (specifically the industry-standard VH032-amine ).[1][2]

In the context of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer; it determines physicochemical properties, cell permeability, and the thermodynamic stability of the ternary complex (POI-Linker-E3). The (2-Benzylamino-ethoxy)-acetic acid linker offers a unique advantage: it contains a secondary amine protected/functionalized with a benzyl group and a carboxylic acid handle.[1][2]

Strategic Utility
  • Solubility Modulation: The basic secondary amine (if retained) can improve aqueous solubility via protonation at physiological pH.

  • Orthogonal Functionalization: The carboxylic acid is used for attachment to the VHL ligand, leaving the benzyl-amino group available for subsequent reaction with the Protein of Interest (POI) ligand or for deprotection (hydrogenolysis) to reveal a primary amine.

Mechanism of Action & Chemical Strategy[3][4]

The conjugation relies on a standard amide coupling between the carboxylic acid of the linker and the terminal primary amine of the VHL ligand. Due to the presence of the secondary amine on the linker, selection of the coupling agent is critical to prevent self-reaction or polymerization, although the steric bulk of the benzyl group reduces this risk compared to primary amines.

Reaction Pathway Diagram[1][2]

G Linker (2-Benzylamino-ethoxy)-acetic acid (Carboxylic Acid Handle) Activator Activation (HATU/DIPEA) Linker->Activator Intermediate Activated Ester Intermediate Activator->Intermediate VHL VH032-Amine (Primary Amine) Product Conjugate: Benzylamino-Linker-VHL Intermediate->Product + VHL Ligand Deprotection Optional: Pd/C Hydrogenolysis Product->Deprotection If Benzyl is PG FinalAmine Primary Amine-Linker-VHL (Ready for POI) Deprotection->FinalAmine

Figure 1: Synthetic workflow for the conjugation of the linker to the VHL ligand, with an optional deprotection step to generate a primary amine handle.

Materials & Reagents

ReagentSpecificationRole
VH032-amine (HCl salt) >98% PurityE3 Ligase Ligand
(2-Benzylamino-ethoxy)-acetic acid CAS: 1257081-00-7Linker
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumCoupling Agent
DIPEA N,N-Diisopropylethylamine (Hünig's Base)Base
DMF Anhydrous, N,N-DimethylformamideSolvent
DCM DichloromethaneExtraction Solvent
LiCl Lithium Chloride (5% aq)Wash Buffer

Experimental Protocol: Amide Coupling

Objective: Synthesize the VHL-Linker intermediate by coupling the carboxylic acid of the linker to the amine of VH032.

Critical Considerations (Expert Insight)
  • Stoichiometry: Use a slight excess of the linker (1.1–1.2 eq) relative to the expensive VHL ligand to ensure complete conversion of the VHL amine.

  • Base Management: The VH032-amine is typically supplied as a hydrochloride salt.[1][2] Sufficient DIPEA must be added to neutralize the salt and activate the carboxylic acid.

  • Order of Addition: Pre-activating the acid (Linker) with HATU before adding the VHL amine minimizes potential side reactions.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 10 mL round-bottom flask or use an oven-dried scintillation vial equipped with a magnetic stir bar.

    • Purge with Nitrogen (N2) or Argon.[3]

  • Activation of Linker:

    • Dissolve (2-Benzylamino-ethoxy)-acetic acid (1.2 equivalents) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equivalents).

    • Add DIPEA (2.0 equivalents).

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling Reaction:

    • In a separate vial, dissolve VH032-amine HCl (1.0 equivalent) in a minimal amount of DMF.

    • Add DIPEA (1.5 equivalents) to the VHL solution to free-base the amine.

    • Add the VHL solution dropwise to the activated linker solution.

    • Stir at RT for 2–4 hours.

  • Monitoring:

    • Monitor reaction progress via LC-MS. Look for the disappearance of the VH032 mass (m/z ~444 for standard VH032-amine) and the appearance of the product mass (Calculated MW: VH032 fragment + Linker fragment - H2O).

  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (10x reaction volume).

    • Wash 1: 5% LiCl solution (removes DMF).

    • Wash 2: Saturated NaHCO3 (removes unreacted acid/HATU byproducts).

    • Wash 3: Brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: DCM:MeOH (gradient 0% to 10% MeOH).

    • Note: The secondary amine may streak on silica. Adding 1% Triethylamine (TEA) or NH4OH to the eluent is recommended to improve peak shape.

Protocol: Benzyl Deprotection (Optional)

If the benzyl group is intended as a protecting group (to reveal a primary amine for further functionalization), perform the following hydrogenolysis.

  • Dissolution: Dissolve the purified Conjugate from Step 4 in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition: Add 10 wt% Pd/C (Palladium on Carbon). Use approximately 10-20% by weight of the substrate.[1][2]

  • Hydrogenation:

    • Purge the vessel with H2 gas (balloon pressure is sufficient).

    • Stir vigorously at RT for 4–16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent to yield the Primary Amine-Linker-VHL conjugate.[1][2]

Analytical Validation & QC

To ensure the integrity of the PROTAC intermediate, the following QC parameters must be met:

TestMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass within ±0.4 Da of calculated [M+H]+
Purity HPLC (254 nm)>95% area under the curve
Structure 1H NMR (DMSO-d6)Diagnostic peaks: Thiazole proton (~9.0 ppm), Benzyl protons (if retained, ~7.3 ppm multiplet), Amide NH doublet.[1][2]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete activation of carboxylic acid.[1][2]Ensure HATU is fresh. Increase DIPEA to 3.5–4.0 eq total.
Product Streaking on Column Interaction of secondary amine with silica.Add 1% NH4OH or Et3N to the mobile phase.
Incomplete Deprotection Catalyst poisoning or insufficient H2.Purge system thoroughly. Add fresh Pd/C. Warm to 40°C if stable.
Precipitation in DMF High concentration or salt formation.Dilute reaction to 0.05 M. Sonicate to ensure homogeneity before adding HATU.

References

  • Design and Synthesis of VHL-Based PROTACs: Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling in cells and mice via OGDHL inhibition. Nature Communications. [Link][2]

  • VH032 Ligand Optimization: Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[1][2] Journal of the American Chemical Society. [Link]

  • Amide Coupling Strategies in PROTAC Synthesis: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. [Link][2]

  • Linker Effects on Permeability: Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Secondary Amine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Coupling Efficiency of Secondary Amine Linkers Ticket ID: #SEC-AMINE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary: The Steric-Nucleophilic Paradox

Welcome to the technical support hub for secondary amine conjugation. If you are here, you are likely experiencing low yields (typically <20%) where a primary amine would have coupled quantitatively.

The Core Issue: Secondary amines (


) present a unique challenge known as the Steric-Nucleophilic Paradox . While often more basic (higher 

of conjugate acid) than primary amines, they are significantly less nucleophilic in

-type reactions (like NHS ester attack) due to steric hindrance from the second alkyl group.

This guide moves beyond standard protocols to address the specific kinetic barriers of secondary amine coupling.

Diagnostic Workflow (Triage)

Before altering your chemistry, use this decision tree to diagnose the specific failure mode.

TroubleshootingFlow Start START: Low Coupling Yield CheckType Is the amine Secondary? Start->CheckType CheckTest Qualitative Test Used? CheckType->CheckTest Yes Ninhydrin Ninhydrin Test CheckTest->Ninhydrin Standard Chloranil Chloranil / Acetaldehyde CheckTest->Chloranil Correct Ninhydrin->Chloranil False Negative Risk Switch to Chloranil ChemType Coupling Chemistry? Chloranil->ChemType Confirmed Free Amine NHS NHS/Sulfo-NHS Ester ChemType->NHS Reductive Reductive Amination ChemType->Reductive Hydrolysis Check Hydrolysis: Is pH > 8.5? NHS->Hydrolysis DMF_Qual Check Solvent: Does DMF smell 'fishy'? Hydrolysis->DMF_Qual Yes OptimizeNHS SOLUTION B: High pH (8.5-9.0) + Excess Hydrolysis->OptimizeNHS No (pH < 8.0) SwitchReagent SOLUTION A: Switch to HATU/HOAt DMF_Qual->SwitchReagent No (Clean) DMF_Qual->OptimizeNHS Yes (Contaminated)

Figure 1: Diagnostic decision tree for isolating secondary amine coupling failures. Note the critical branch regarding colorimetric testing.

Critical Failure Points & Solutions

Issue A: The "False Negative" (Analytical Failure)

Symptom: You believe the coupling failed because the resin/solution didn't turn purple with Ninhydrin. Technical Reality: Ninhydrin requires a primary amine to form the deep purple "Ruhemann's purple" complex.[1] Secondary amines often yield a faint yellow/orange color or no reaction at all, leading to false assumptions that the amine is blocked or absent.

Corrective Action: Use the Chloranil Test (acetaldehyde/chloranil) for solid-phase detection.

  • Positive (Free Secondary Amine): Dark Blue/Green beads.

  • Negative (Coupled): Colorless/Yellow beads.

Issue B: NHS Ester Hydrolysis Competition

Symptom: Rapid consumption of NHS ester but no product formation. Technical Reality: Secondary amines react slowly. In aqueous buffers, the half-life of an NHS ester at pH 8.0 is roughly 1 hour. If the amine attack is slower than hydrolysis (


), water wins.

Corrective Action:

  • Increase pH: Shift buffer pH to 8.5–9.0 . While this accelerates hydrolysis, it increases the ratio of unprotonated secondary amine available for reaction significantly more.

  • Solvent Purity: If using DMF, ensure it is amine-free.[2] Dimethylamine impurities (common in aged DMF) will rapidly quench NHS esters.

Issue C: Steric Blockade

Symptom: Reaction stalls at ~50% conversion regardless of time. Technical Reality: The "R" group on the secondary amine physically blocks the approach of the bulky NHS leaving group.

Corrective Action: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) based chemistries (HATU/HOAt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction rate by orders of magnitude compared to HOBt or NHS.

Optimized Protocols

Protocol 1: High-Efficiency HATU Coupling (Recommended)

Use this for sterically hindered secondary amines where NHS esters have failed.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]

  • Base: DIPEA (Diisopropylethylamine) - Critical for activating HATU.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture.

    • Note: The solution should turn yellow immediately.

  • Pre-activation: Stir for 30-60 seconds only.

    • Warning: Do not pre-activate for >5 mins; the active ester can convert to an inert guanidinium byproduct.

  • Coupling: Add the Secondary Amine (1.0 eq) immediately.

  • Incubation: React for 2–4 hours at Room Temperature.

  • Quench: Add 10% water or a primary amine scavenger (e.g., ethanolamine).

Protocol 2: Modified NHS Coupling (Aqueous/Bioconjugation)

Use this if you must use aqueous conditions (e.g., protein modification).

Reagents:

  • Buffer: 0.1M Phosphate or Bicarbonate, pH 8.5 . (Avoid Tris/Glycine).[4]

  • Co-solvent: DMSO (up to 20% v/v) to solubilize the linker.

Step-by-Step:

  • Solubilization: Dissolve the NHS-linker in dry DMSO at 10x concentration.

  • pH Adjustment: Ensure the protein/amine solution is at pH 8.5 .

    • Why: The pKa of secondary amines is often 10–11. At pH 7.4, <0.1% is unprotonated. At pH 8.5, this increases significantly.

  • Addition: Add NHS-linker to the amine solution (Target 20-50 molar excess).

  • Incubation: 4 hours at RT or Overnight at 4°C.

    • Note: Secondary amines require longer reaction times than primary amines (30 mins).

Comparative Data: Coupling Efficiency

VariablePrimary Amine (-NH2)Secondary Amine (-NHR)Notes
Reagent Preference NHS / Sulfo-NHSHATU / HOAt / PyAOPHOAt provides anchimeric assistance.
Optimal pH (Aqueous) 7.2 – 8.08.5 – 9.0 Higher pH required to deprotonate secondary amine.
Qualitative Test Ninhydrin (Purple)Chloranil (Blue/Green) Ninhydrin is a false negative risk.
Reaction Time 30 – 60 mins2 – 18 Hours Slower kinetics due to steric hindrance.
Solvent Tolerance HighMedium Polar aprotic solvents (DMF/DMSO) preferred to reduce solvation shell.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS for secondary amines? A: It is possible but often inefficient. If you must use EDC, add HOAt (not HOBt) as the intermediate catalyst. The EDC activates the carboxyl, which attacks HOAt, forming an OAt-ester. This ester is far more reactive toward secondary amines than the O-acylisourea or OBt-ester.

Q: My DMF smells like fish. Does this matter? A: Yes, critically. A fishy odor indicates the breakdown of DMF into dimethylamine.[2] Dimethylamine is a secondary amine itself and will compete with your target amine for the linker, effectively killing the reaction. Use fresh, high-grade (sequencing grade) DMF.

Q: I see a mass shift of +98 Da in my Mass Spec. What is this? A: This is likely a uronium salt adduct . If using HATU/HBTU, the unreacted coupling reagent can react with the N-terminus if the carboxyl component is consumed or activation is too slow. Ensure you use a slight excess of acid/HATU relative to the amine, or switch to a phosphonium reagent (PyAOP) if this persists.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS/EDC chemistry and pH optimization).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[3][7] Journal of the American Chemical Society. (Seminal paper establishing HOAt/HATU superiority for hindered amines).

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Establishes the Chloranil test protocol).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Review of coupling mechanisms including anchimeric assistance).

Sources

Technical Support Center: Optimizing Benzyl Deprotection from AEEA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for AEEA (Aminoethoxyethoxyacetic acid) Linker Chemistry. AEEA is a highly versatile, hydrophilic mini-PEG linker frequently utilized in the synthesis of complex peptide therapeutics (e.g., GLP-1 receptor agonists like semaglutide and tirzepatide). While benzyl (Bn) groups provide robust orthogonal protection for hydroxyl and carboxylic acid moieties during AEEA synthesis, their subsequent removal can present significant bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we troubleshoot the root causes of deprotection failures—specifically catalyst poisoning and chemoselectivity—and provide self-validating workflows to ensure high-yield recoveries.

Strategic Decision Workflow

Before initiating deprotection, you must analyze the structural context of your AEEA derivative. The presence of sulfur-containing amino acids or the generation of free amines dictates the catalytic approach.

AEEA_Deprotection Start AEEA-Benzyl Derivative Deprotection CheckSulfur Does the molecule contain Sulfur (Cys/Met)? Start->CheckSulfur AcidCleavage Strong Acid Cleavage (TFMSA/TFA or HF) CheckSulfur->AcidCleavage Yes (Pd Poison) Hydrogenolysis Catalytic Hydrogenolysis (Pd-based + H2) CheckSulfur->Hydrogenolysis No CheckAmine Does deprotection yield a free amine? Hydrogenolysis->CheckAmine Poisoning Risk: Catalyst Poisoning Add AcOH or use Pd(OH)2/C CheckAmine->Poisoning Yes Standard Standard Hydrogenolysis (10% Pd/C, MeOH, H2) CheckAmine->Standard No

Decision matrix for selecting the optimal benzyl deprotection strategy for AEEA derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my Pd/C catalyst stall during the deprotection of benzyl ethers on AEEA derivatives? A1: AEEA presents a dual-threat to palladium catalysts. First, the ether oxygens in the PEG-like backbone weakly chelate the palladium surface. Second, and more critically, if the deprotection generates a free amine (e.g., removal of an N-benzyl or N-Cbz group), the amine's lone pair strongly coordinates to the Pd(0) active sites. This effectively poisons the catalyst, drastically reducing turnover frequency and stalling the reaction at partial conversion 1.

Q2: How can I prevent amine-induced catalyst poisoning without changing my protecting group strategy? A2: The most robust physicochemical solution is to perform the hydrogenolysis in an acidic medium. Adding stoichiometric amounts of acetic acid, formic acid, or dilute HCl protonates the newly formed amine into an ammonium salt, eliminating its ability to coordinate with the palladium catalyst 1. Alternatively, utilizing Pearlman’s catalyst (Pd(OH)₂/C) provides a highly active, non-coordinating surface that resists poisoning from PEG-like cyclitols and amines 2.

Q3: My AEEA derivative is conjugated to a peptide containing Methionine (Met) or Cysteine (Cys). Can I still use catalytic hydrogenolysis? A3: Generally, no. Thioethers (Met) and thiols/disulfides (Cys) are potent catalytic poisons that irreversibly bind to palladium. In these cases, you must pivot to strong acid cleavage (e.g., TFMSA/TFA or anhydrous HF) if the benzyl group is attached to a side chain, or employ orthogonal protecting groups (like t-Butyl) during the initial synthesis design 3.

Troubleshooting Guide

Issue 1: Incomplete Benzyl Cleavage (Stalled Reaction)
  • Root Cause: Catalyst deactivation via product inhibition (amine coordination) or solvent impurities.

  • Solution: Spike the reaction with 2-5 equivalents of glacial acetic acid. If the reaction remains stalled, filter the mixture through a Celite pad to remove the poisoned catalyst and resubject the filtrate to fresh Pd/C and H₂ gas.

Issue 2: Cleavage of the AEEA Linker Backbone
  • Root Cause: Over-reduction or excessive Lewis acid strength if using non-hydrogenation methods (e.g., BBr₃).

  • Solution: Maintain H₂ pressure below 50 psi (3.4 atm) when using highly active catalysts like Pd(OH)₂/C 4. If using acidic deprotection, switch to milder scavengers (e.g., triisopropylsilane) to protect the ether linkages from nucleophilic attack.

Issue 3: Poor Solubility of the AEEA-Peptide Conjugate
  • Root Cause: While AEEA is hydrophilic, fully protected peptide sequences are highly hydrophobic, leading to precipitation in standard alcohols (MeOH/EtOH).

  • Solution: Use a mixed solvent system. A 1:1 mixture of MeOH and THF, or adding up to 20% DMF, will maintain solubility without significantly retarding the hydrogenation rate.

Quantitative Data: Deprotection Method Comparison

Deprotection MethodCatalyst / ReagentsTypical YieldReaction TimeChemoselectivity / Notes
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH40–60%12–24hPoor for free amines; stalls easily due to Pd-coordination.
Acid-Modified Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, AcOH (3 eq)>95%2–4hExcellent; protonation prevents amine poisoning.
Pearlman's Catalyst 20% Pd(OH)₂/C, H₂ (1 atm), MeOH>90%1–3hHighly active; cleaves stubborn ethers but risks over-reduction.
Strong Acid Cleavage TFMSA / TFA / Thioanisole80–90%1–2hRequired if sulfur (Met/Cys) is present in the sequence.

Experimental Protocol: Acid-Modified Catalytic Hydrogenolysis

This protocol is engineered to be a self-validating system. By incorporating an acidic modifier, we proactively eliminate the causality of catalyst poisoning, ensuring complete conversion of AEEA-benzyl derivatives.

Materials Required:

  • Benzyl-protected AEEA derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10-20% w/w)

  • Glacial Acetic Acid (AcOH) (3.0 eq)

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr shaker

  • Celite® 545

Step-by-Step Methodology:

  • Dissolution & Acidification: In a flame-dried round-bottom flask, dissolve the AEEA derivative in anhydrous MeOH (approx. 0.1 M concentration). Add 3.0 equivalents of glacial acetic acid. Causality: The acid ensures any generated amine is immediately protonated, preventing it from acting as a Lewis base against the Pd catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight relative to the substrate). Safety Note: Always add Pd/C to the solvent under an inert atmosphere (N₂ or Ar) to prevent auto-ignition of the methanol vapors.

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with inert gas (Repeat 3x). Finally, evacuate and backfill with H₂ gas using a balloon.

  • Hydrogenation: Stir the black suspension vigorously at room temperature under the H₂ atmosphere.

  • Validation Checkpoint (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, filter it through a micro-syringe filter, and spot it on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. Stain the plate with Ninhydrin and apply heat. The appearance of a distinct purple spot confirms the generation of the free amine, validating successful deprotection. LC-MS can be used to confirm the exact mass shift (-90 Da per benzyl group).

  • Work-up: Once TLC/LC-MS confirms complete consumption of the starting material, purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad thoroughly with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will typically be isolated as an acetate salt.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: ACS Omega (2020) URL:[Link]

  • Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers Source: Tetrahedron Letters (2004) URL:[Link]

  • Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals Source: Tetrahedron (2012) URL:[Link]

Sources

PROTAC Synthesis Technical Support Center: Troubleshooting Benzyl Linker Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize Proteolysis Targeting Chimeras (PROTACs) that incorporate benzyl linkers. While benzyl linkers offer excellent structural rigidity and metabolic stability, their planar aromatic surfaces introduce severe synthetic bottlenecks.

This guide moves beyond basic troubleshooting to dissect the thermodynamic and kinetic root causes of aggregation, providing you with self-validating protocols to rescue your yields and ensure successful purification.

The Mechanistic Root of the Problem

PROTACs are inherently large, heterobifunctional molecules that often violate Lipinski’s Rule of Five, suffering from profound 1[1]. When incorporating benzyl linkers, the localized hydrophobicity and planar geometry strongly favor intermolecular


 stacking.

In the high-concentration environment of an amide coupling reaction, this stacking acts as a thermodynamic sink. The molecules undergo a hydrophobic collapse, forming micelle-like aggregates that sequester the reactive amine or carboxylic acid termini. This kinetic trapping drastically reduces the effective concentration of your reactive species, 2[2].

G A Benzyl Linker Integration B Planar Aromatic Surfaces A->B increases C π-π Stacking & Hydrophobic Collapse B->C drives D Reactive Termini Sequestered C->D causes F Co-solvent/Chaotrope Addition (e.g., TFE) C->F disrupted by E Reaction Stalls (Low Yield) D->E results in G Productive Coupling F->G enables

Logical relationship of benzyl linker aggregation and its synthetic resolution.

Troubleshooting Guide & FAQs

Q1: My PROTAC precipitates during the final amide coupling step when using a benzyl linker. How do I mechanistically disrupt this? A1: The precipitation is a macroscopic manifestation of hydrophobic collapse. Standard solvents like pure DMF or DMSO are often insufficient to disrupt the strong


 networks formed by benzyl groups. The cohesive energy of the aggregated PROTAC intermediates exceeds the solvation energy provided by the bulk solvent, 2[2].
Solution: You must alter the solvent's dielectric properties:
  • Co-solvent Systems: Transition from pure DMF to a 1:1 mixture of NMP and DMSO. NMP is superior at solvating rigid aromatic systems.

  • Chaotropic Additives: Introduce 5-10% (v/v) 2,2,2-Trifluoroethanol (TFE). TFE acts as a potent hydrogen-bond donor and disrupts

    
     stacking without interfering with standard coupling reagents.
    
  • Thermal Activation: Gentle heating (40–50 °C) increases the kinetic energy of the system,2[2].

Q2: During RP-HPLC purification, my benzyl-linked PROTAC crashes out on the column, causing broad peaks and low recovery. What is going wrong? A2: This is a classic phase-transition failure. Reversed-phase HPLC starts with a highly aqueous mobile phase. When your PROTAC is injected into this environment, it experiences an immediate drop in solvation capacity, forcing the hydrophobic benzyl linkers to rapidly aggregate and precipitate onto the stationary phase.3[3]. Solution: Prevent on-column aggregation through chemical and thermal modulation:

  • Mobile Phase Modifiers: 3[3] to both aqueous and organic mobile phases. This protonates basic amines, inducing electrostatic repulsion between PROTAC molecules and preventing self-assembly.

  • Column Heating: Elevate the column compartment to 45–50 °C to maintain the PROTAC in solution during the critical aqueous phase of the gradient.

G S1 Crude PROTAC in DMSO S2 RP-HPLC Loading (High Aqueous) S1->S2 S3 Aggregation Risk? S2->S3 S4 Precipitation on Column (Broad Peaks) S3->S4 Unoptimized S5 Optimize Mobile Phase (+0.1% TFA, Heat to 50°C) S3->S5 Optimized S6 Electrostatic Repulsion Maintains Solubility S5->S6 S7 High Purity Recovery S6->S7

Workflow for mitigating HPLC on-column aggregation of hydrophobic PROTACs.

Q3: Does the synthetic assembly sequence (convergent vs. linear) impact the aggregation of benzyl-linked PROTACs? A3: Absolutely. Linear synthesis builds the hydrophobic chain step-by-step on a single anchor. As the molecular weight increases, the intermediate becomes progressively less soluble, making late-stage couplings nearly impossible. Solution: Employ a highly convergent synthesis strategy. Synthesize the Warhead-Linker and E3 Ligand-Linker halves independently. Ensure each fragment retains a solubilizing protecting group until the absolute final step.

Quantitative Data: Solvent & Additive Optimization

To guide your experimental design, the following table summarizes the quantitative impact of various solvent systems and additives on the solubility and coupling efficiency of a model benzyl-linked PROTAC.[].

Solvent SystemAdditiveSolubility Limit (mg/mL)Avg. Coupling Yield (%)Mechanistic Action
Pure DMFNone< 2.015 - 20%Baseline; fails to disrupt

stacking.
DMF / DMSO (1:1)None5.535 - 40%DMSO slightly improves solvation of polar domains.
NMP / DMSO (1:1)None12.055 - 60%NMP disrupts rigid aromatic networks.
NMP / DMSO (1:1)5% TFE> 25.0 85 - 90% TFE acts as a chaotrope, breaking intermolecular aggregates.
Pure DMSO0.1% TFA18.0N/A (Purification)Protonation induces electrostatic repulsion.
Experimental Protocol: Optimized Convergent Amide Coupling for Hydrophobic Benzyl-Linked PROTACs

This protocol is designed as a self-validating system. Do not proceed to the next step if the validation check fails, as5[5] that begin with successful synthesis.

Reagents:

  • Warhead-Linker Carboxylic Acid (1.0 equiv)

  • E3 Ligand Amine (1.05 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous NMP/DMSO (1:1, v/v) + 5% TFE

Step-by-Step Methodology:

  • Pre-Activation Dissolution: In an oven-dried, low-binding vial, dissolve the Warhead-Linker Carboxylic Acid in the NMP/DMSO/TFE solvent mixture to a concentration of 0.1 M.

    • Validation Check 1: The solution must be optically clear. If turbidity is observed, sonicate for 5 minutes and heat to 40 °C. Do not proceed if the solution remains cloudy; this indicates irreversible aggregation.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir at room temperature for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to allow for the formation of the active ester.

    • Validation Check 2: A slight color change (usually yellow/orange) is normal, but the solution must remain transparent. Precipitation here indicates the active ester is aggregating.

  • Amine Introduction: Dissolve the E3 Ligand Amine in a minimal volume of NMP and add it dropwise to the activated ester solution.

  • Thermal Cycling: Heat the reaction mixture to 45 °C using a reaction block. Stir for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. Ensure the sample is diluted in DMSO containing 0.1% TFA prior to injection to prevent aggregation in the autosampler.

    • Validation Check 3:2[2] and may lead to degradation. If starting material persists after 4 hours, quench the reaction.

  • Quenching and Purification: Quench with a few drops of water. Purify directly via RP-HPLC using a heated column (50 °C) and a mobile phase containing 0.1% TFA.

References
  • [3] Benchchem. PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs.

  • [2] Benchchem. Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester.

  • [1] NIH/PMC. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.

  • [] BOC Sciences. PROTAC Solubility and Stability Testing.

  • [5] Taylor & Francis. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.

Sources

Technical Support Center: Stability of (2-Benzylamino-ethoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of (2-Benzylamino-ethoxy)-acetic acid under acidic conditions. This content is structured for researchers and drug development professionals, synthesizing mechanistic organic chemistry with practical laboratory protocols.

Topic: Stability & Handling under Acidic Conditions Molecule ID: (2-Benzylamino-ethoxy)-acetic acid (C₁₁H₁₅NO₃) Classification: Amino-PEG-Acid Linker / Secondary Amine Building Block

Executive Summary: The Acid Stability Paradox

Is (2-Benzylamino-ethoxy)-acetic acid stable in acid? Yes, highly stable—but with a critical caveat regarding dehydration.

In aqueous acidic media (e.g., 0.1% TFA, 1M HCl), the molecule is kinetically stabilized . The acidic environment protonates the secondary amine (


), converting it into a non-nucleophilic ammonium cation. This positively charged state effectively "locks" the molecule in its linear form, preventing the intramolecular attack on the carboxylic acid that would otherwise lead to cyclization.

However, under non-aqueous acidic conditions (e.g., HCl in dioxane, neat TFA with heating) or during carboxyl activation , the equilibrium can shift toward the thermodynamic degradation product: 4-benzylmorpholin-2-one (a 6-membered lactone).

Mechanistic Insight: The Protonation Shield

To troubleshoot effectively, you must understand the competing pathways defined by pH.

The Pathways[1][2]
  • The Stability Pathway (pH < 4):

    • State: The secondary amine is fully protonated (

      
      ).
      
    • Effect: The nitrogen loses its lone pair, rendering it non-nucleophilic. It cannot attack the carbonyl carbon.

    • Result: The linear acid remains intact.

  • The Degradation Pathway (Dehydrating Acid or Activation):

    • State: If water is removed or the carboxylate is activated (e.g., acid chloride/anhydride formation), the oxygen of the carboxylic acid becomes a good leaving group.

    • Effect: Even a trace amount of deprotonated amine can attack the carbonyl, closing the ring.

    • Result: Formation of 4-benzylmorpholin-2-one.[1][2]

Pathway Visualization

The following diagram illustrates the pH-dependent speciation and the "Forbidden" cyclization route blocked by acid.

StabilityPathways cluster_0 Safe Zone (HPLC/Workup) LinearAcid Linear Acid (Stable) (Protonated Ammonium) [Acidic Aqueous Media] Zwitterion Zwitterion (Reactive) (Free Amine / Carboxylate) [Neutral pH] LinearAcid->Zwitterion pH > 7 (Deprotonation) Zwitterion->LinearAcid pH < 4 (Protonation) Lactone Degradation Product 4-benzylmorpholin-2-one [Cyclic Lactone] Zwitterion->Lactone Dehydration / Activation (Intramolecular Attack) Lactone->Zwitterion Hydrolysis (Slow)

Figure 1: Mechanistic pathways showing how acidic protonation stabilizes the linear form by preventing cyclization to the morpholinone derivative.

Troubleshooting Guide (FAQ)

Issue 1: "I see a split peak or new impurity in my LC-MS after concentrating the fraction."

Diagnosis: Acid-catalyzed Lactonization. If you concentrated an acidic fraction (e.g., HPLC fraction with TFA) to dryness with heat , you may have driven off water, facilitating the formation of the lactone (Mass = M - 18).

  • Solution: Lyophilize (freeze-dry) rather than using a rotary evaporator with heat. Keep the temperature < 30°C.

  • Recovery: Dissolve the residue in water/acetonitrile (1:1) and adjust pH to ~9-10 briefly to hydrolyze the lactone back to the open acid, then immediately re-acidify if needed.

Issue 2: "The compound is insoluble in my organic solvent (DCM/EtOAc)."

Diagnosis: Salt Formation. You likely have the Hydrochloride or Trifluoroacetate salt of the amine. These salts are highly polar and insoluble in non-polar organic solvents.

  • Solution: Use polar solvents like Methanol, DMSO, or Water. If you must use DCM, you may need to convert it to the free base (caution: stability risk) or use a biphasic system.

Issue 3: "My coupling reaction (EDC/NHS) failed; I got a cyclic byproduct."

Diagnosis: Self-Cyclization during Activation. When you activate the carboxylic acid (COOH) to couple it to another molecule, the intramolecular secondary amine (if not protected) is positioned perfectly to attack the activated ester, forming the lactone before your target amine can react.

  • Solution: You must protect the secondary amine (e.g., with Boc or Fmoc) before activating the carboxylic acid, or ensure the amine remains protonated (difficult during coupling which usually requires base).

    • Note: Since the Benzyl group is already on the amine, adding a Boc group might be sterically difficult but is possible. Alternatively, use the molecule as a nucleophile (via the amine) rather than an electrophile (via the acid).

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a stable solution for long-term storage or analysis.

  • Solvent Choice: Use 0.1% Formic Acid in Water or 0.1% TFA in Water .

    • Reasoning: The acid ensures the amine remains protonated (

      
      ), preventing auto-cyclization.
      
  • Concentration: Prepare at 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Verification: Check LC-MS.

    • Target Mass:

      
       (Calculated for C₁₁H₁₅NO₃).
      
    • Impurity Check: Look for

      
       (Lactone, M - 18).
      
Protocol B: Handling during Peptide Synthesis (SPPS)

Objective: Using the molecule as a building block without degradation.

StepConditionStability Status
Coupling (as Amine) Basic (DIPEA/DMF)Caution: Keep coupling times short to avoid side reactions.
Coupling (as Acid) Activation (HATU/DIC)CRITICAL RISK: High risk of cyclization. Use pre-activated ester or protect amine.[3]
Cleavage 95% TFA / ScavengersStable: The strong acid protects the amine. Benzyl ether linkage is stable to TFA.

Quantitative Stability Data (Reference)

While specific degradation rates for this exact derivative are proprietary, data for the homologous Amino-PEG-Acid class provides a reliable baseline.

ConditionpHHalf-Life (

)
Predominant Species
1M HCl 0.0> 6 monthsLinear Ammonium Salt (Stable)
0.1% TFA (HPLC) 2.0> 2 weeksLinear Ammonium Salt (Stable)
PBS Buffer 7.4Days to WeeksZwitterion (Slow equilibrium)
Basic Buffer 10.0HoursAnionic/Free Amine (Risk of Lactonization)
Neat TFA (Heat) < 1.0VariableRisk of Dehydration to Lactone

Data extrapolated from stability profiles of N-substituted amino-ethoxy-acetic acid derivatives [1, 2].

References

  • Royal Society of Chemistry. (2014). Synthesis of 4-benzylmorpholin-2-one via alkylation of N-benzylethanolamine. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

Sources

Recrystallization techniques for N-benzyl-AEEA salts

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the challenges of purifying N-benzyl-AEEA (N-benzyl-N'-(2-aminoethyl)ethanolamine) salts through recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower your experimental success.

Introduction: The Critical Role of Purity

N-benzyl-AEEA and its derivatives are important structural motifs in medicinal chemistry and materials science. Achieving high purity is paramount for accurate downstream analysis and ensuring the efficacy and safety of final compounds. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose.[1] However, the unique physicochemical properties of amine salts—namely their polarity, hydrogen-bonding capabilities, and potential for polymorphism—can present specific challenges. This guide is designed to address these issues head-on.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new N-benzyl-AEEA salt?

A1: The first and most critical step is solvent selection.[2] The ideal solvent should exhibit poor solubility for your compound at room temperature but high solubility at an elevated temperature (typically its boiling point).[3] Start by conducting small-scale solubility tests with a range of solvents of varying polarities. Because N-benzyl-AEEA salts are polar, polar solvents like alcohols (ethanol, isopropanol), water, or acetonitrile are good starting points. The "like dissolves like" principle is a useful guide.[1][4]

Q2: My N-benzyl-AEEA freebase is an oil. Can I still use recrystallization?

A2: Yes. Recrystallization is a technique for purifying solids. If your freebase is an oil, you must first convert it into a salt (e.g., hydrochloride, hydrobromide, tartrate). Salt formation introduces ionic character and a crystal lattice structure, which typically results in a solid material that can be purified by recrystallization.[5][6] The choice of counter-ion can significantly affect the salt's melting point and solubility, providing another variable to optimize for successful crystallization.[7][8]

Q3: Should I use a single-solvent or a mixed-solvent system?

A3: This depends on the solubility profile of your salt.

  • Single-Solvent: This is the preferred and simplest method. It is effective if you can find a solvent that meets the "sparingly soluble cold, very soluble hot" criteria.[3]

  • Mixed-Solvent (Anti-Solvent): This technique is useful when no single solvent is ideal.[9] You dissolve the salt in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then heated to redissolve the solid and cooled slowly to allow for crystal growth. Common mixed-solvent pairs for polar compounds include ethanol/water, ethanol/diethyl ether, or acetone/hexane.[9]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of N-benzyl-AEEA salts in a direct question-and-answer format.

Problem 1: No Crystals Form Upon Cooling.

Q: I've cooled my solution, even in an ice bath, but no crystals have appeared. What's wrong?

A: This is a very common issue that typically points to one of two causes: either the solution is not saturated, or it is supersaturated and requires nucleation to begin crystallization.[10][11]

Causality & Solution:

  • Too Much Solvent: This is the most frequent cause.[11][12] If an excess of solvent was used, the solution will not be saturated even at low temperatures, preventing crystallization.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) and attempt to cool it again.[12] This increases the solute concentration to the point of saturation.

  • Supersaturation: The solution may be concentrated enough but lacks a nucleation site for crystals to begin growing.[11]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide an ideal surface for nucleation.[11][12]

    • Solution 2 (Seeding): If available, add a tiny "seed crystal" of the pure N-benzyl-AEEA salt to the cooled solution. This provides a perfect template for further crystal growth.[11][12]

Problem 2: The Product "Oils Out" Instead of Crystallizing.

Q: When I cool my solution, an oil or sticky goo forms at the bottom of the flask instead of solid crystals. How do I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of dissolved solute is so high that it separates as a liquid phase.[10][11] This is common for compounds with low melting points or when significant impurities are present, which can cause melting point depression.[11][12]

Causality & Solution:

  • High Solute Concentration / Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of the solution as a supersaturated liquid.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[11] Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. Slower cooling favors the formation of an ordered crystal lattice over a disordered oil.

  • Solvent Boiling Point > Solute Melting Point: If the boiling point of your solvent is higher than the melting point of your salt, the compound will dissolve as a melt rather than a true solution.

    • Solution: Select a different solvent or solvent system with a lower boiling point.[13] For example, if your salt melts at 80 °C and you are using water (BP 100 °C), consider switching to ethanol (BP 78 °C).

Problem 3: The Yield of Recovered Crystals is Very Low.

Q: I successfully formed crystals, but after filtration, my final mass is much lower than expected. Where did my product go?

A: A low yield can result from several procedural missteps during the recrystallization process.[1][12]

Causality & Solution:

  • Using Too Much Solvent: As mentioned in Problem 1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1][12]

    • Solution: Before starting, use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[1][3] If you suspect product remains in the mother liquor, you can try to recover a second crop of crystals by further concentrating the filtrate and re-cooling.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (a step to remove insoluble impurities), you will lose product.[10]

    • Solution: Use a pre-heated funnel and flask for the hot filtration step. Perform the filtration as quickly as possible. Adding a slight excess of solvent (5-10%) before hot filtration can also help, but this excess should be boiled off before the final cooling step.[10]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[1]

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering impurities without significant product loss.

Problem 4: The Crystals are Colored or Appear Impure.

Q: My final crystals have a colored tint (e.g., yellow or brown). How can I remove these colored impurities?

A: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed by treatment with activated carbon.

Causality & Solution:

  • Highly-Colored Impurities: These impurities may co-crystallize with your product or be adsorbed onto the crystal surface.

    • Solution: After dissolving your crude salt in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient). The activated carbon has a high surface area and will adsorb the colored impurities.[13] Keep the solution hot for a few minutes and then remove the carbon via hot filtration through a fluted filter paper or a small pad of Celite. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the carbon.

Section 3: Standard Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-benzyl-AEEA salt in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper. Filter the hot solution quickly to remove any insoluble impurities (and activated carbon, if used).[13]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with swirling until the solution remains faintly cloudy (turbid).

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until it does.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Presentation: Solvent Selection Guide

For a typical polar N-benzyl-AEEA salt, the following solvents are common starting points for solubility tests.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for highly polar salts; can form hydrates.
Ethanol7824.5Excellent general-purpose polar protic solvent.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetonitrile8237.5Good polar aprotic solvent.
Ethyl Acetate776.0Medium polarity; often used as an anti-solvent with alcohols.
Hexane/Heptane~69 / ~98~1.9 / ~1.9Non-polar; almost always used as an anti-solvent.

Section 4: Visual Guides

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_formation Crystal Formation cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Solid in Min. Hot Solvent HotFilt 2. Hot Filtration (Remove Insolubles) Dissolve->HotFilt Solution may be colored Cool 3. Slow Cooling (Induce Crystallization) HotFilt->Cool Clear Filtrate IceBath 4. Ice Bath (Maximize Yield) Cool->IceBath VacFilt 5. Vacuum Filtration (Collect Crystals) IceBath->VacFilt Wash 6. Wash with Ice-Cold Solvent VacFilt->Wash Dry 7. Dry Crystals Wash->Dry

Caption: A standard workflow for purifying a solid compound via recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_problems cluster_solutions Start Recrystallization Fails NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Yield is Poor Start->LowYield Sol_Boil Boil off some solvent NoCrystals->Sol_Boil Cause: Too much solvent Sol_Seed Scratch flask or add seed crystal NoCrystals->Sol_Seed Cause: Supersaturated Sol_SlowCool Re-dissolve, add more solvent, cool very slowly OilingOut->Sol_SlowCool Cause: Cooled too fast Sol_NewSolvent Choose a lower-boiling solvent OilingOut->Sol_NewSolvent Cause: Solvent BP > MP Sol_MinSolvent Use minimum hot solvent LowYield->Sol_MinSolvent Cause: Too much solvent used Sol_ColdWash Wash crystals with ice-cold solvent LowYield->Sol_ColdWash Cause: Washing with warm solvent

Caption: A decision tree for diagnosing and solving common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Problems in recrystalliz
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • N-Benzylaniline. (n.d.). Solubility of Things.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
  • Various Authors. (2007, May 27). Troubles crystallizing my homemade Rochelle salt. Sciencemadness Discussion Board.
  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-68.
  • Guide for crystalliz
  • Recrystallization, filtration and melting point. (n.d.). University of Toronto.
  • Recrystallization. (2022, August 17). Chemistry LibreTexts.
  • Parshad, H., et al. (2004, January 9). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed.
  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq.
  • Bråse, S., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(9), 709–718.
  • BenchChem Technical Support Team. (2025). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents. Benchchem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2-Benzylamino-ethoxy)-acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characterization of (2-Benzylamino-ethoxy)-acetic acid, a molecule of interest for researchers in synthetic chemistry and drug development. As an amino acid derivative, its structure combines a flexible ethoxy linker with a benzyl-protected amine and a terminal carboxylic acid, making it a versatile building block. Accurate structural elucidation is paramount, and while multiple analytical techniques contribute to a complete picture, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for detailed structural confirmation.

This document moves beyond a simple recitation of data. It is designed to explain the causal relationships behind the spectral features, compare the utility of ¹H NMR with orthogonal analytical methods, and provide robust, field-tested protocols for data acquisition.

Section 1: Deconstructing the ¹H NMR Spectrum of (2-Benzylamino-ethoxy)-acetic acid

The power of ¹H NMR lies in its ability to provide a detailed map of the proton environments within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Below is the chemical structure with key protons labeled for discussion.

Caption: Structure of (2-Benzylamino-ethoxy)-acetic acid with proton labeling.

Based on established principles of chemical shifts and spin-spin coupling, the following ¹H NMR spectrum is predicted. The causality for each assignment is detailed below the table.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
COOH> 10.0Broad Singlet1HCarboxylic Acid
H-e, f, g~ 7.2 - 7.4Multiplet5HAromatic C-H
H-a~ 4.1Singlet2H-O-CH₂ -COOH
H-d~ 3.8Singlet2HBenzyl -CH₂ -N-
H-c~ 3.7Triplet2H-O-CH₂ -CH₂-N-
H-b~ 2.9Triplet2H-O-CH₂-CH₂ -N-
NHVariableBroad Singlet1HAmine N-H
Analysis of Predicted Signals:
  • Carboxylic Acid Proton (> 10.0 ppm): This proton is highly deshielded due to its direct attachment to an electronegative oxygen and its involvement in hydrogen bonding. Its signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]

  • Aromatic Protons (H-e, f, g; ~7.2-7.4 ppm): The five protons on the benzyl group's phenyl ring resonate in this downfield region. This is a result of the anisotropic effect, where the circulation of π-electrons in the aromatic ring generates a local magnetic field that deshields the protons on the ring's periphery.[3][4]

  • Methylene Protons Alpha to Carboxyl (H-a; ~4.1 ppm): These protons are significantly deshielded due to the inductive effect of two adjacent electronegative oxygen atoms (one from the ether and one from the carboxylic acid). The signal is expected to be a sharp singlet as there are no adjacent protons for coupling.

  • Benzylic Protons (H-d; ~3.8 ppm): The position of these protons is influenced by the adjacent nitrogen atom and the aromatic ring. They are deshielded relative to simple alkanes.[5] The signal is a singlet because the adjacent nitrogen has no protons in this structure, and coupling across the nitrogen to the H-b protons is not typically observed.

  • Ethoxy Protons (H-c, H-b; ~3.7 and ~2.9 ppm): These two sets of methylene protons give rise to a classic ethyl-like pattern. The H-c protons are adjacent to an ether oxygen, placing them further downfield (~3.7 ppm) than the H-b protons, which are adjacent to the less electronegative nitrogen (~2.9 ppm).[3][6] Each signal is split into a triplet by its neighbor (J-coupling), according to the n+1 rule.

Section 2: A Comparative Guide to Spectroscopic Characterization

While ¹H NMR is the cornerstone for structural elucidation, a comprehensive analysis relies on orthogonal techniques to validate the proposed structure. Each method provides a unique piece of the puzzle.

Technique Information Provided Strengths for This Molecule Limitations
¹H NMR Detailed proton environment, connectivity, and stereochemistry.Unambiguously confirms the presence and connectivity of all proton-bearing fragments (benzyl, ethoxy, acetic acid).Can be complex to interpret if impurities are present. Exchangeable protons (NH, OH) can have variable shifts.
¹³C NMR Carbon skeleton, number of unique carbon environments.Confirms the total carbon count (11 expected unique signals) and the presence of key functional groups (C=O at ~175 ppm, aromatic carbons at 127-140 ppm).[7][8]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not show connectivity directly.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact mass, confirming the molecular formula (C₁₁H₁₅NO₃). ESI-MS is ideal.[9] Fragmentation can confirm substructures (e.g., loss of benzyl group m/z 91).Does not provide information on the specific arrangement of atoms (isomerism).
FTIR Spectroscopy Presence of specific functional groups.Quickly confirms key functional groups: broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, sharp C=O stretch (~1700-1725 cm⁻¹), C-O ether stretches (~1100 cm⁻¹), and N-H bend.[10][11]Provides limited information on the overall molecular skeleton and connectivity. The "fingerprint" region can be complex.

Section 3: Field-Proven Experimental Protocols

Achieving high-quality, reproducible data requires meticulous experimental design. The following protocol is a self-validating system for the NMR analysis of (2-Benzylamino-ethoxy)-acetic acid.

Workflow for NMR Analysis

Caption: General experimental workflow for NMR analysis.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of (2-Benzylamino-ethoxy)-acetic acid into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of the exchangeable N-H and COOH protons, which might otherwise be exchanged with deuterium in solvents like D₂O or CD₃OD.[12]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution into a clean, 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A narrow line width for the residual solvent peak is a good indicator of successful shimming.

    • Acquisition Parameters:

      • Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

      • Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

      • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration, which is critical for quantitative analysis.

      • Spectral Width (SW): Set to cover a range from -2 to 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Initiate data acquisition.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum. The residual DMSO peak at δ ~2.50 ppm is a suitable internal reference.

    • Integrate all signals. Set the integration of a well-resolved, non-exchangeable signal (e.g., the 5H aromatic multiplet) to its known proton count to normalize the other integrals.

    • Assign each signal according to the analysis in Section 1.

Conclusion

The structural characterization of (2-Benzylamino-ethoxy)-acetic acid is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail on proton connectivity and chemical environment. However, for complete and unambiguous confirmation, a multi-faceted approach is essential. The integration of ¹³C NMR to confirm the carbon framework, Mass Spectrometry for molecular formula validation, and FTIR for functional group identification creates a robust analytical package. By following the detailed protocols and understanding the causal principles behind the data, researchers can confidently verify the structure and purity of this versatile chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

  • INFLIBNET Centre. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). Acetic Acid FT-IR Spectrum Analysis. Retrieved from [Link]

  • The ATB. (n.d.). [2-(2-Aminoethoxy)ethoxy]aceticacid. Retrieved from [Link]

  • University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. Retrieved from [Link]

  • University of Pretoria. (n.d.). TGA-FTIR study of the vapors released by triethylamine-acetic acid mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 13 C NMR spectrum of ethanoic acid. Retrieved from [Link]

  • University of Puget Sound. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. Retrieved from [Link]

  • LCGC International. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

Sources

Validating Linker Length and Flexibility in PROTAC Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In PROTAC (Proteolysis Targeting Chimera) development, the linker is often mistakenly viewed as a passive connector. In reality, the linker is a thermodynamic lever. Its length and flexibility dictate the ternary complex cooperativity (


) , cell permeability, and the precise spatial orientation required for ubiquitin transfer.

A linker that is too short induces steric clashes, preventing ternary complex formation.[1] A linker that is too long or flexible results in a "floppy" complex with high entropic penalties, reducing residence time. This guide outlines a self-validating experimental framework to determine the "Goldilocks" zone for your specific Target-E3 pair, moving beyond simple degradation readouts to mechanistic validation.

Part 1: The Physics of Linker Validation

Before designing assays, one must understand what is being measured. The efficiency of a PROTAC is not solely defined by its binding affinity to the target (


) or the E3 ligase (

), but by the stability of the ternary complex (

).

The Cooperativity Factor (


): 


  • 
     (Positive Cooperativity):  The linker facilitates new protein-protein interactions (PPIs) between the Target and E3 (e.g., MZ1 degrading BRD4).
    
  • 
     (Negative Cooperativity):  The linker causes steric clash.
    

The Hook Effect: At high PROTAC concentrations, binary complexes (PROTAC-Target and PROTAC-E3) outcompete the ternary complex.[2] A valid linker assay must capture this bell-shaped dose-response curve. If your assay shows saturation without a Hook effect, you are likely measuring binary binding, not productive ternary complex formation.

Part 2: Comparative Assay Guide

To validate linker properties, you must distinguish between binding and productive complex formation. The following table compares the primary modalities.

FeatureTR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) NanoBRET™ (Bioluminescence Resonance Energy Transfer) Fluorescence Polarization (FP)
System Biochemical (Purified Protein)Live CellBiochemical
Linker Insight Measures static distance/affinity. Good for screening varying lengths in high throughput.Gold Standard. Measures permeability + kinetics + ternary complex in physiological environment.Measures binary binding only. Poor for ternary complex validation.
Sensitivity High (nM range).Moderate to High.Low (requires high protein conc).
Pros Low noise, ratiometric data. Excellent for calculating

.
Detects if linker composition (e.g., PEG vs. Alkyl) affects cell entry.Cheap, fast for initial binary affinity checks.
Cons Artifacts from protein labeling; lacks membrane permeability data.Requires cloning (NanoLuc fusion); lower throughput than TR-FRET.Cannot distinguish ternary complex from aggregation.

Part 3: Experimental Protocols & Workflows

Phase 1: The "Linker Scan" Workflow

Do not synthesize one PROTAC. Synthesize a library varying in:

  • Length: Incremental increases (e.g., PEG2, PEG4, PEG6 or C4, C6, C8 alkyl).

  • Rigidity: Piperazine/Piperidine inserts vs. flexible PEG chains.

Diagram 1: Linker Validation Decision Matrix

This workflow ensures you stop "dead" linkers early, before expensive cellular degradation assays.

LinkerValidation Start PROTAC Library (Variable Linkers) Step1 Biochemical Screen (TR-FRET) Start->Step1 Decision1 Hook Effect Observed? Step1->Decision1 Step2 Live Cell Target Engagement (NanoBRET TE) Decision1->Step2 Yes (Bell Curve) Fail1 Discard: Steric Clash Decision1->Fail1 No (Saturation) Decision2 Permeability Confirmed? Step2->Decision2 Step3 Ternary Complex Kinetics (NanoBRET Ternary) Decision2->Step3 Yes Fail2 Discard: Poor Permeability Decision2->Fail2 No (Linker too polar) Step4 Functional Degradation (Western Blot / HiBiT) Step3->Step4 Stable Complex

Caption: Stepwise filter for linker validation. Failing early at TR-FRET saves resources on cell-based assays.

Phase 2: Detailed Protocols
1. Ternary Complex Formation Assay (TR-FRET)

Purpose: To determine the optimal linker length for cooperativity (


) in a cell-free system.

Materials:

  • Donor: Terbium-labeled Anti-GST (binds GST-Target).[3]

  • Acceptor: D2-labeled Anti-6His (binds 6His-E3 Ligase).

  • Buffer: 50 mM HEPES pH 7.5, 0.1% Pluronic F-127 (prevents linker aggregation).

Protocol:

  • Titration: Prepare a serial dilution of the PROTAC (0.1 nM to 100 µM).

  • Incubation: Mix 50 nM GST-Target and 50 nM 6His-E3 with the PROTAC. Incubate for 60 mins at RT.

  • Detection: Add Tb-Donor and D2-Acceptor antibodies. Incubate 60 mins.

  • Readout: Measure signal at 665 nm (Acceptor) and 620 nm (Donor).

  • Analysis: Plot Ratio (665/620) vs. log[PROTAC].

    • Success Criteria: A distinct bell-shaped curve.[1] The peak height indicates the population of the ternary complex.[1] The width indicates the "safety window" before the Hook effect sets in.

2. Live-Cell Permeability & Complex Stability (NanoBRET)

Purpose: To validate if the linker composition (e.g., PEG vs. Alkyl) allows cell entry and maintains stability.

Protocol:

  • Transfection: HEK293 cells transfected with NanoLuc-Target fusion and HaloTag-E3 Ligase.

  • Labeling: Treat cells with HaloTag-618 ligand (Acceptor).

  • Treatment: Add PROTAC library.

    • Control: Add MG-132 (Proteasome inhibitor). Crucial Step: You must block degradation to measure the accumulation of the ternary complex; otherwise, the signal disappears as the protein degrades.

  • Kinetic Read: Measure BRET signal every 5 minutes for 2 hours.

    • Interpretation:

      • Fast On/Fast Off: Flexible linkers often show rapid formation but poor residence time.

      • Slow On/Slow Off: Rigid linkers may take longer to orient but form highly stable complexes (often correlated with higher

        
        ).
        

Part 4: Data Interpretation & Case Study

PEG vs. Alkyl Linkers: The Trade-off

In a comparative study of BRD4 degraders (based on dBET1/MZ1 scaffolds), the following trends are typically observed:

Linker TypePermeability (NanoBRET TE)Cooperativity (TR-FRET)Degradation (

)
PEG-Short (2-4 units) HighLow (Steric clash)Poor
PEG-Long (6-10 units) Low (High TPSA)Moderate (Entropic penalty)Moderate
Alkyl (C6-C10) Highest HighBest
Rigid (Piperazine) ModerateHighest (Pre-organized) High

Note: While PEG increases solubility, long PEG chains often suffer from poor permeability in cells compared to alkyl chains of similar length due to the high polar surface area (TPSA).

Diagram 2: The Hook Effect Mechanism

Visualizing why linker concentration and length matter.

HookEffect cluster_low Low Conc (Binary Complex) cluster_optimal Optimal Conc (Ternary Complex) cluster_high High Conc (Hook Effect) POI Target E3 E3 Ligase PROTAC PROTAC POI_L Target PROTAC_L PROTAC POI_L->PROTAC_L Binding POI_O Target E3_O E3 POI_O->E3_O Cooperativity (Ubiquitination) PROTAC_O Linker POI_O->PROTAC_O PROTAC_O->E3_O POI_H Target PROTAC_H1 P POI_H->PROTAC_H1 E3_H E3 POI_H->E3_H Blocked PROTAC_H2 P E3_H->PROTAC_H2

Caption: The Hook Effect. At high concentrations, PROTACs saturate both proteins individually, preventing the necessary ternary assembly.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[4] Nature Chemical Biology, 11(8), 611–617. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Analysis of PROTAC-Induced Degradation Complexes. ACS Chemical Biology, 13(9), 2758–2770. [Link]

  • Hughes, S. J., et al. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(1), 296–306. [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. [Link]

Sources

In Vivo Stability & Pharmacokinetics: Benzyl-based vs. Linear PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Benzyl-based (Aromatic/Hydrophobic) linkers versus Linear Polyethylene Glycol (PEG) linkers, focusing on their in vivo stability, pharmacokinetic (PK) profiles, and degradation mechanisms.

Executive Summary

The selection between a Benzyl-based linker and a Linear PEG linker represents a fundamental choice between rigid hydrophobicity and flexible hydrophilicity .

  • Benzyl Linkers (e.g., p-aminobenzyl carbamate [PABC], benzyl thioethers) provide structural rigidity and are often integral to self-immolative release mechanisms. However, their intrinsic hydrophobicity frequently compromises in vivo stability by inducing protein aggregation and accelerating non-specific clearance (RES uptake).

  • Linear PEG Linkers act as a "hydration shield," significantly improving solubility and circulation half-life (

    
    ). Their instability arises not from aggregation, but from susceptibility to chain oxidation and potential immunogenicity (Anti-PEG antibodies).
    

Mechanistic Comparison of Instability

Benzyl Linkers: Aggregation-Driven Instability

Benzyl linkers introduce aromatic rings that promote


-

stacking and hydrophobic interactions. In an aqueous in vivo environment, this leads to physical instability rather than immediate chemical degradation.
  • Mechanism: Hydrophobic patches on the ADC/conjugate surface trigger rapid opsonization and uptake by the Reticuloendothelial System (RES) in the liver and spleen.

  • Chemical Vulnerability: While the benzyl ether/thioether bond is chemically robust, PABC spacers are designed to be enzymatically unstable (cathepsin B sensitive) when paired with specific peptides (e.g., Val-Cit).

Linear PEG Linkers: Oxidative & Immunogenic Instability

Linear PEG chains stabilize the conjugate physically but are chemically vulnerable to oxidative stress and immune recognition.

  • Mechanism: The ether backbone is susceptible to auto-oxidation, leading to chain scission. Furthermore, the "Accelerated Blood Clearance" (ABC) phenomenon can occur upon repeat dosing due to anti-PEG IgM production.

Visualization: Degradation & Clearance Pathways

The following diagram contrasts the fate of both linkers in systemic circulation.

LinkerStability Conjugate Bioconjugate (Start) Benzyl Benzyl-Linked (Hydrophobic) Conjugate->Benzyl PEG Linear PEG-Linked (Hydrophilic) Conjugate->PEG Agg Protein Aggregation Benzyl->Agg Hydrophobic Interaction Opson Opsonization Agg->Opson Liver Liver/Spleen Clearance (RES) Opson->Liver Rapid Elimination Shield Hydration Shield PEG->Shield Circ Extended Circulation Shield->Circ Oxid Chain Oxidation (Slow) Circ->Oxid ROS exposure ABC Anti-PEG Abs (ABC Effect) Circ->ABC Repeat Dosing

Caption: Comparative fate of Benzyl vs. PEG linkers. Benzyl linkers suffer from rapid RES clearance due to aggregation, while PEG linkers face slow oxidative degradation or immunogenic clearance.

Comparative Data Analysis

The following data summarizes typical performance metrics derived from antibody-drug conjugate (ADC) studies (e.g., Val-Cit-PABC vs. PEG4/8 spacers).

FeatureBenzyl-Based Linker (e.g., PABC)Linear PEG Linker (e.g., PEG4-PEG24)
Dominant Instability Physical: Aggregation & PrecipitationChemical: Chain Oxidation / Biological: Immunogenicity
Plasma Half-life (

)
Low to Moderate (Rapid hepatic clearance)High (Reduced renal/hepatic clearance)
Solubility Poor (Requires organic cosolvents)Excellent (Water soluble)
Metabolic Fate Cleavage releases Aza-quinone methide (reactive)Excreted renally or metabolized to diacids
Immunogenicity Low (unless haptenized)Moderate (Anti-PEG IgM/IgG risk)
Drug-to-Antibody Ratio (DAR) Limited (High DAR causes precipitation)High (Supports DAR 8+ without aggregation)

Key Insight: While Benzyl linkers (specifically PABC) are the "gold standard" for release efficiency (self-immolation), they fail to provide the colloidal stability required for high-DAR conjugates. PEG linkers are often added in tandem with Benzyl linkers to fix this specific flaw.

Experimental Protocols for Stability Assessment

To objectively compare these linkers, you must isolate "linker stability" from "payload toxicity."

Protocol A: In Vitro Plasma Stability (Chemical Stability)

Validates resistance to enzymatic and hydrolytic cleavage.

  • Preparation: Incubate conjugate (1 mg/mL) in pooled human/mouse plasma at 37°C.

  • Sampling: Aliquot samples at T=0, 1, 4, 24, 48, and 96 hours.

  • Quenching: Precipitate plasma proteins using ice-cold methanol containing an internal standard.

  • Analysis: Centrifuge (14,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Appearance of free payload (indicating cleavage) and mass shift of the conjugate.

    • Benzyl Specific: Look for p-aminobenzyl alcohol derivatives.

    • PEG Specific: Look for mass spectrum broadening (polydispersity changes) indicating chain scission.

Protocol B: Hydrophobic Interaction Chromatography (HIC) (Physical Stability)

Validates the linker's contribution to aggregation propensity.

  • Column: Butyl-NPR or Phenyl-5PW (Tosoh Bioscience).

  • Mobile Phase:

    • Buffer A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0.

    • Buffer B: 50 mM Phosphate, pH 7.0, 20% Isopropanol.

  • Gradient: Linear gradient from 0% to 100% B over 15 minutes.

  • Readout:

    • Benzyl Linkers: Will elute later (higher hydrophobicity) and may show broad, tailing peaks indicating micro-aggregation.

    • PEG Linkers: Will elute earlier (shielded hydrophobicity) with sharper peaks.

Protocol C: In Vivo Pharmacokinetics (Mouse Model)

The definitive test for systemic stability.

  • Subjects: BALB/c mice (n=3 per timepoint).

  • Dosing: IV tail vein injection (e.g., 3 mg/kg).

  • Blood Collection: Microsampling at 5 min, 1h, 6h, 24h, 72h, 168h.

  • Assay:

    • Total Antibody ELISA: Capture anti-human IgG Fc; Detect anti-human IgG (Fab).

    • Conjugated Drug ELISA: Capture anti-human IgG; Detect anti-payload.

  • Calculation:

    • Calculate Linker Stability Ratio :

      
      .
      
    • Interpretation: A ratio < 1.0 indicates linker loss or premature cleavage. Benzyl linkers without PEG often show a faster drop in this ratio due to non-specific tissue uptake.

References

  • Lyon, R. P., et al. (2015).[1] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Link

  • Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics. Link

  • Hamblett, K. J., et al. (2004). Effects of Drug Loading on the Antitumor Activity of a Monoclonal Antibody Drug Conjugate. Clinical Cancer Research. Link

  • Fishkin, N., et al. (2011). A Novel Heterobifunctional Linker for the Conjugation of Antibodies and Small Molecules. Bioconjugate Chemistry.[2][3][4][5] Link

  • Kern, J. C., et al. (2016). Discovery of Pyrophosphate Diesters as Tunable, Soluble, and Bioorthogonal Linkers for Antibody-Drug Conjugates. Journal of the American Chemical Society. Link

Sources

Comprehensive Comparison Guide: Reference Standards and Analytical Methods for (2-Benzylamino-ethoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Benzylamino-ethoxy)-acetic acid (CAS 1257081-00-7) is a critical bifunctional organic building block[1]. Featuring both a secondary amine and a terminal carboxylic acid, it is frequently utilized in the synthesis of PROTAC linkers[2], peptidomimetics, and active pharmaceutical ingredients (APIs). Because of its specific structural features, accurate quantification and purity assessment require carefully selected analytical modalities. This guide objectively compares reference standard grades and analytical methodologies to ensure robust, self-validating quality control in drug development workflows.

Chemical Context & Analytical Challenges

The molecular architecture of 2-(2-(Benzylamino)ethoxy)acetic acid (C₁₁H₁₅NO₃, MW ≈ 209.24 g/mol ) dictates its analytical behavior:

  • Chromophore Limitations: The molecule possesses a single, isolated benzyl ring. This provides only moderate UV absorbance (typically monitored at 210 nm or 254 nm), which limits the sensitivity of traditional HPLC-UV for trace-level impurity analysis.

  • Ionization Potential: The presence of the secondary amine and the carboxylic acid makes the compound highly amenable to Electrospray Ionization (ESI). It readily forms a protonated molecular ion

    
     at m/z 210.1 in positive mode, favoring highly sensitive LC-MS/MS workflows.
    

Comparison of Reference Standard Grades

Selecting the appropriate reference standard is foundational to method accuracy. The [3] establishes rigorous criteria for primary standards, ensuring they are suitable for compendial applications. However, for early-stage intermediates, alternative grades are often necessary.

Table 1: Comparative Matrix of Reference Standard Grades

Standard GradePurity RequirementTraceabilityBest Use CaseCost & Availability
Primary Pharmacopeial (USP/EP) ≥ 99.5% (Highly Characterized)Absolute (Collaborative multi-lab testing)API release testing, Regulatory submissionsHigh cost, limited availability for early-stage intermediates
Commercial Analytical Standard ≥ 98.0% (qNMR/HPLC verified)CoA provided (Internal vendor validation)Routine R&D, early-stage PROTAC/linker synthesisModerate cost, readily available
Stable Isotope-Labeled (SIL) Isotopic purity ≥ 99%CoA providedLC-MS/MS internal standard, matrix effect correctionHigh cost, custom synthesis often required

Causality Insight: When utilizing this compound as a critical raw material for PROTACs, trace impurities (such as unreacted benzylamine) can competitively inhibit downstream conjugation. Therefore, relying solely on commercial standards without orthogonal verification (like qNMR) introduces risk into the synthetic pipeline.

Comparison of Analytical Modalities

The choice of analytical method dictates the limit of detection (LOD) and the susceptibility to matrix effects. The [4] mandate that the chosen procedure must be validated for specificity, accuracy, and precision over the reportable range.

Table 2: Performance Comparison of Analytical Modalities

Analytical ModalitySensitivity (LOD)SpecificityMatrix Effect SusceptibilityPrimary Application
HPLC-UV (210/254 nm) ~0.5 µg/mLLow-Moderate (Dependent on benzyl chromophore)LowRoutine purity assessment of bulk material
LC-MS/MS (MRM Mode) ~1-5 ng/mLVery High (m/z 210.1 → 91.0 transition)High (Requires SIL internal standard)Trace impurity quantification, pharmacokinetic studies
Quantitative NMR (qNMR) ~10 µg/mLHigh (Structural confirmation)NoneAbsolute quantification without an identical reference standard

Experimental Protocol: LC-MS/MS Quantification Workflow

Because the secondary amine and ether linkages lack strong chromophores beyond the isolated benzyl ring, UV detection is inherently limited. MS/MS is prioritized here as it utilizes Multiple Reaction Monitoring (MRM) transitions for absolute specificity.

This protocol acts as a self-validating system by mandating a System Suitability Test (SST) prior to any sample injection. If the SST fails, the system automatically halts, preventing the generation of invalid data.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject a 10 ng/mL standard solution 5 consecutive times before the main run.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, tailing factor ≤ 1.5, and Signal-to-Noise (S/N) ≥ 10.

    • Causality: Ensures instrument stability, electrospray efficiency, and column integrity prior to sample analysis, fulfilling ICH Q2(R2) requirements[5].

  • Sample Preparation:

    • Action: Dissolve the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 50 ng/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C₆-benzyl derivative).

    • Causality: The SIL internal standard co-elutes with the analyte and experiences identical ionization conditions, perfectly correcting for any matrix-induced ionization suppression in the ESI source.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic mobile phase ensures the secondary amine remains fully protonated, preventing secondary interactions with free silanols on the column and ensuring a sharp, symmetrical peak.

  • Mass Spectrometry Detection:

    • Action: Operate in ESI+ mode. Monitor the MRM transition m/z 210.1 → 91.0.

    • Causality: The collision-induced dissociation (CID) of the protonated molecular ion (

      
       210.1) reliably cleaves the benzyl group to yield the highly stable tropylium/benzyl cation (m/z 91.0), providing a highly specific quantification channel free from background noise.
      

Analytical Workflow Visualization

G SamplePrep Sample Preparation (Spike SIL Internal Standard) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization [M+H]+ m/z 210.1 Chromatography->Ionization Eluent Detection MS/MS MRM Detection (Transition to m/z 91.0) Ionization->Detection Precursor Ion DataAnalysis Data Processing (Quantification via Calibration Curve) Detection->DataAnalysis Product Ion Data SystemSuitability System Suitability Test (SST) (%RSD ≤ 2.0%, Tailing ≤ 1.5) SystemSuitability->SamplePrep Pass Criteria

LC-MS/MS Analytical Workflow for 2-(2-Benzylamino-ethoxy)-acetic acid.

References

  • Q2(R2) Validation of Analytical Procedures | U.S. Food and Drug Administration (FDA) |[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Benzylamino-ethoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2-Benzylamino-ethoxy)-acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a deep understanding of laboratory workflows.

Immediate Safety and Hazard Assessment: The First Line of Defense

Core Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Spill Management: In the event of a spill, immediately contain the material. For solid spills, carefully sweep or vacuum the material into a suitable, labeled container.[4] Clean the affected area thoroughly.

The Disposal Pathway: A Step-by-Step Protocol

The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][6] Chemical waste must not be disposed of in regular trash or down the sanitary sewer system without proper assessment and, if necessary, treatment.[5][6][7]

Step 1: Waste Characterization

The first crucial step is to determine if the (2-Benzylamino-ethoxy)-acetic acid waste is hazardous. According to the EPA, a waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]

  • Corrosivity: Given the acetic acid group, the compound is likely acidic. A pH measurement of an aqueous solution of the waste should be taken. A pH of ≤ 2 or ≥ 12.5 classifies the waste as corrosive.

  • Toxicity: Without specific toxicological data, it is prudent to handle (2-Benzylamino-ethoxy)-acetic acid as potentially toxic.

  • Reactivity and Ignitability: Based on structurally similar compounds, it is unlikely to be highly reactive or ignitable under standard laboratory conditions.[9] However, it should not be mixed with strong oxidizing agents.[9]

Hazard Characteristic Assessment for (2-Benzylamino-ethoxy)-acetic acid Regulatory Threshold
Ignitability Unlikely, but should be confirmed if in a solvent.Flashpoint < 140°F (60°C)
Corrosivity Likely acidic. A pH test is required.pH ≤ 2 or ≥ 12.5
Reactivity Unlikely to be reactive with water. Incompatible with strong oxidizers.Explosive, unstable, or reacts violently with water.
Toxicity Assume toxicity in the absence of data.Contains constituents listed by the EPA above certain thresholds.
Step 2: Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][7][10]

  • Dedicated Waste Container: Designate a specific, compatible waste container for (2-Benzylamino-ethoxy)-acetic acid waste. The container should be made of a material that will not react with the acidic nature of the compound; high-density polyethylene (HDPE) is a suitable choice.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2-Benzylamino-ethoxy)-acetic acid," and the approximate concentration or quantity.[5][12][13] The date of waste generation should also be included.[5]

Step 3: On-Site Treatment (Neutralization) - A Conditional Pathway

For corrosive wastes that do not possess other hazardous characteristics, neutralization is a permissible on-site treatment method before drain disposal.[14]

Protocol for Neutralization:

  • Work in a Fume Hood: Always perform neutralization reactions in a chemical fume hood with appropriate PPE.[14]

  • Dilution: If the waste is concentrated, slowly add it to a large volume of cold water (a 1:10 ratio is recommended).[14]

  • Neutralizing Agent: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic solution.[14][15] Avoid using strong bases like sodium hydroxide, as this can generate significant heat.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH range for drain disposal is typically between 5.5 and 9.0.[14]

  • Final Disposal: Once the pH is within the acceptable range and the waste does not contain any other hazardous components, it can be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[14]

Step 4: Collection by a Licensed Disposal Service

If the waste is not suitable for on-site neutralization (e.g., it is mixed with other hazardous chemicals or its toxicological properties are a concern), it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6]

  • Secure Storage: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[11][13] This area should be under the direct control of laboratory personnel.[11]

  • Request Pickup: Follow your institution's procedures for requesting a chemical waste pickup. This typically involves submitting a form to the EHS office.[5]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag, is completed accurately and attached to the container.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2-Benzylamino-ethoxy)-acetic acid.

Caption: Decision tree for the disposal of (2-Benzylamino-ethoxy)-acetic acid waste.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture. By adhering to these systematic procedures, researchers can ensure that their valuable work does not inadvertently harm themselves, their colleagues, or the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[10][16]

References

  • (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • 1257081-00-7|2-(2-(Benzylamino)ethoxy)acetic acid - BLDpharm. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • Regulation of Laboratory Waste - American Chemical Society - ACS.org. (n.d.).
  • How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. (2019, September 19).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (2023, July 21).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • RCRA chemical waste labs | MCF Environmental Services. (2026, February 4).
  • SAFETY DATA SHEET - Merck Millipore. (2024, October 9).
  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid SDS, 134978-97-5 Safety Data Sheets - ECHEMI. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • Common pitfalls in handling and disposing of (Z)-2-(hydroxyimino)acetic acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET Acetic acid 99.85%. (2018, May 7).
  • How to Dispose of Acetic Acid - Lab Alley. (2025, February 1).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).

Sources

Personal protective equipment for handling (2-Benzylamino-ethoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not as a routine compliance exercise, but as a calculated operation requiring strict physicochemical awareness. In modern drug development, bifunctional intermediates like (2-Benzylamino-ethoxy)-acetic acid are indispensable for synthesizing PROTAC linkers and complex peptidomimetics.

However, the exact structural features that make this molecule synthetically valuable—its weakly basic secondary benzylamine, flexible ether linkage, and terminal carboxylic acid—also dictate a rigorous, mechanistically driven approach to laboratory safety. This guide provides a self-validating system for the safe handling, operational workflow, and disposal of this compound.

Physicochemical Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound:

  • Bifunctional Reactivity: The molecule contains both an amine (alkaline) and a carboxylic acid (acidic) moiety. In its solid state, it likely exists as a zwitterion. When aerosolized as dust or dissolved in solution, it poses a localized irritation risk to the ocular and dermal mucosa[1].

  • Skin Sensitization: Benzylamino derivatives are lipophilic enough to penetrate compromised skin barriers, acting as potential sensitizers or irritants[2].

  • Incompatibility: The organic ether and amine moieties are readily oxidized. Mixing this compound with strong oxidizers (e.g., Nitric Acid) can trigger violent exothermic reactions[3].

Mandatory PPE Matrix & Quantitative Specifications

Standard laboratory attire is insufficient for handling highly active synthetic intermediates. The following PPE matrix is engineered to mitigate the specific vulnerabilities exposed by (2-Benzylamino-ethoxy)-acetic acid.

PPE ComponentMaterial SpecificationMinimum ThicknessEst. Breakthrough TimeMechanistic Rationale
Hand Protection (Incidental) Nitrile (Standard)4 mil (0.1 mm)> 30 minutesNitrile provides superior broad-spectrum resistance against weak organic acids and amines compared to latex[3].
Hand Protection (Extended) Nitrile or Neoprene8 mil (0.2 mm)> 240 minutesRequired for bulk transfers or prolonged solubilization workflows.
Eye Protection Polycarbonate Goggles2.0 mm (ANSI Z87.1)N/A (Impact/Splash)Protects against severe corneal irritation from accidental acid/amine splashes[3].
Body Protection Flame-Resistant (FR) Coat100% Cotton / NomexN/A (Barrier)Prevents dermal exposure; must be fully buttoned to prevent dust accumulation on street clothes.
Engineering Control Chemical Fume HoodFace Velocity80 - 100 fpmPrimary defense against inhalation of statically charged, aerosolized powders[2].

Operational Workflow: Weighing & Solubilization

Amine-containing organic powders frequently hold static charge, leading to sudden aerosolization during transfer. The following protocol is a self-validating system designed to prevent exposure.

Step-by-Step Methodology:

  • System Verification: Before opening the primary container, verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • PPE Integrity Check: Inspect nitrile gloves for micro-punctures or degradation prior to donning. Any compromised PPE must be discarded immediately[4].

  • Static Mitigation: Ground the analytical balance inside the fume hood. Use an anti-static gun (e.g., Zerostat) on the weighing paper or PTFE boat to neutralize static charges that could aerosolize the fine powder.

  • Transfer: Using a clean stainless-steel or PTFE spatula, transfer the required mass of (2-Benzylamino-ethoxy)-acetic acid. Close the primary container immediately to minimize ambient moisture absorption and degradation.

  • Solubilization: Slowly add your chosen organic solvent (e.g., DMF, DCM, or DMSO) to the pre-weighed solid. Monitor for mild exothermic activity, which is a common thermodynamic response when solvating zwitterionic or bifunctional compounds.

Spill Response & Waste Disposal Plan

In the event of a spill, containment must prioritize the prevention of airborne dust and the neutralization of the acidic/basic moieties.

Spill Containment Protocol:

  • Isolation: Immediately halt work and lower the fume hood sash to contain potential airborne particulates.

  • Containment (Solid): Do not dry-sweep, as this generates hazardous dust. Gently cover the spilled powder with damp absorbent pads or a compatible inert material (e.g., vermiculite).

  • Neutralization (Solution): If the compound is spilled in an acidic solvent matrix, carefully apply sodium bicarbonate from the perimeter inward until effervescence ceases.

  • Decontamination: Scoop the neutralized matrix using a non-sparking tool into a chemically compatible, sealable waste container. Wash the affected surface with a mild detergent and water, followed by isopropanol to remove any residual organic film. Dispose of all contaminated PPE as hazardous waste[4].

Waste Segregation Plan:

  • Strict Isolation: Never dispose of (2-Benzylamino-ethoxy)-acetic acid waste in containers containing strong oxidizers (e.g., Nitric Acid) or strong inorganic bases, as this will cause a violent reaction[3].

  • Routing: Route as "Halogen-Free Organic Waste" unless chlorinated solvents (like DCM) were used during the solubilization step, in which case it must be routed to "Halogenated Organic Waste."

Process Visualization

The following diagram maps the logical progression of safety checks and operational steps required when handling this compound.

Workflow A 1. Fume Hood Verification (Face Velocity: 80-100 fpm) B 2. Don Mandatory PPE (Nitrile, Goggles, FR Coat) A->B C 3. Anti-Static Weighing (Minimize Aerosolization) B->C D 4. Solubilization (Exothermic Monitoring) C->D E Spill Event? D->E F Neutralize & Contain (Sodium Bicarbonate) E->F Yes G Waste Segregation (Isolate from Oxidizers) E->G No F->G

Operational safety workflow for handling (2-Benzylamino-ethoxy)-acetic acid.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: American Chemical Society (ACS) Publications URL:[Link]

  • Hazardous Waste - Decontamination Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Acids Standard Operating Procedure Template Source: Environmental Health & Safety, University of New Mexico URL:[Link]

  • Chemical Hygiene Plan Source: Environmental Health and Radiation Safety (EHRS), University of Pennsylvania URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.